Vardenafil N-oxide
Description
Properties
IUPAC Name |
2-[2-ethoxy-5-(4-ethyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O5S/c1-5-8-20-24-16(4)21-23(30)25-22(26-28(20)21)18-15-17(9-10-19(18)34-7-3)35(32,33)27-11-13-29(31,6-2)14-12-27/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUGEZIHENHAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC[N+](CC4)(CC)[O-])OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401105784 | |
| Record name | 2-[2-Ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448184-48-3 | |
| Record name | 2-[2-Ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=448184-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vardenafil N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0448184483 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-Ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401105784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Imidazo[5,1-f][1,2,4]triazin-4(1H)-one, 2-[2-ethoxy-5-[(4-ethyl-4-oxido-1-piperazinyl)sulfonyl]phenyl]-5-methyl-7-propyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VARDENAFIL N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QX91C62KRS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vardenafil N-oxide: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of Vardenafil N-oxide, a significant metabolite and impurity of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, tabulated analytical data, and visual representations of key processes and pathways to support research and development activities.
Introduction
Vardenafil is a potent and selective inhibitor of cGMP-specific phosphodiesterase type 5 (PDE5), widely prescribed for the treatment of erectile dysfunction. During its synthesis and metabolic processes, various related substances are formed, including this compound.[1] The formation of N-oxides is a common metabolic pathway for compounds containing piperazine moieties. Understanding the synthesis and characterizing these N-oxide derivatives are crucial for impurity profiling, metabolite identification, and assessing their potential pharmacological activity. This guide outlines the necessary procedures to synthesize and characterize this compound for research purposes.
Synthesis of this compound
The synthesis of this compound is achieved through the controlled oxidation of Vardenafil. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), as the oxidizing agent.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the N-oxidation of piperazine derivatives.
Materials:
-
Vardenafil
-
meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., dichloromethane and methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Vardenafil (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: To the cooled and stirred solution, add m-CPBA (1.1 equivalents) portion-wise, maintaining the temperature at 0-5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.
Spectroscopic and Chromatographic Data
| Technique | Parameter | Observed Value |
| Mass Spectrometry (MS) | Molecular Formula | C23H32N6O5S |
| Molecular Weight | 504.61 g/mol | |
| Mass (m/z) | [M+H]+ at 505.2 | |
| 1H NMR (DMSO-d6, 400 MHz) | Chemical Shift (δ, ppm) | Specific chemical shifts to be determined from experimental data. |
| 13C NMR (DMSO-d6, 100 MHz) | Chemical Shift (δ, ppm) | Specific chemical shifts to be determined from experimental data. |
| UPLC-MS/MS | Column | C18 (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase | Gradient of acetonitrile and 0.1% formic acid in water | |
| Flow Rate | 0.2 - 0.4 mL/min | |
| Retention Time | To be determined experimentally, expected to be different from Vardenafil. | |
| MRM Transitions | Precursor ion (m/z 505.2) to specific product ions to be determined. |
Note: Specific NMR chemical shifts and detailed mass fragmentation patterns need to be determined through experimental analysis of the synthesized compound. The data presented here are based on the expected molecular formula and common analytical parameters.
Experimental Protocols for Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
A reverse-phase HPLC or UPLC method can be developed and validated for the analysis of this compound.
-
Column: A C18 or C8 column is suitable.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength of approximately 230 nm or mass spectrometry for higher sensitivity and specificity.
3.2.2. Mass Spectrometry (MS)
Electrospray ionization (ESI) in positive mode is typically used for the analysis of Vardenafil and its derivatives.
-
Full Scan MS: To determine the molecular weight of the synthesized compound.
-
Tandem MS (MS/MS): To study the fragmentation pattern, which can be used for structural elucidation and confirmation. A characteristic neutral loss of 16 Da (oxygen) from the molecular ion is often observed for N-oxides.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural confirmation of this compound. The chemical shifts of the protons and carbons in the piperazine ring will be significantly different from those in Vardenafil due to the presence of the N-oxide moiety.
Diagrams and Visualizations
Synthesis Workflow
References
The Pharmacological Profile of Vardenafil N-oxide: An Analysis of a Key Synthesis Impurity
A comprehensive review of available scientific literature reveals a significant data gap regarding the specific pharmacological profile of Vardenafil N-oxide. This compound is consistently identified as a process-related impurity generated during the synthesis of its parent compound, Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. While the synthesis and spectral characterization of this compound have been documented, dedicated studies detailing its pharmacodynamic and pharmacokinetic properties, such as its inhibitory activity against various phosphodiesterase isoforms, are not publicly available.
This technical guide will therefore focus on the well-established pharmacological profile of the active pharmaceutical ingredient, Vardenafil , for which extensive data exists. The information presented herein for Vardenafil serves as a comprehensive template for the type of in-depth analysis required for a complete pharmacological profile and can be considered a proxy for understanding the potential, though unconfirmed, activities of its N-oxide derivative.
Executive Summary of Vardenafil's Pharmacological Profile
Vardenafil is a highly potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum of the penis.[1][2] By inhibiting PDE5, Vardenafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, increased blood flow, and consequently, penile erection upon sexual stimulation.[3] Vardenafil is characterized by its rapid oral absorption and a pharmacokinetic profile that makes it suitable for on-demand treatment of erectile dysfunction.[4] Its selectivity for PDE5 over other PDE isoforms minimizes the potential for certain side effects.[4]
Data Presentation: Quantitative Pharmacological Data for Vardenafil
The following tables summarize the key quantitative data that define the pharmacological profile of Vardenafil.
Table 1: In Vitro Potency of Vardenafil against Phosphodiesterase (PDE) Isozymes
| PDE Isozyme | IC50 (nM) | Source(s) |
| PDE1 | 180 | |
| PDE2 | >1000 | |
| PDE3 | >1000 | |
| PDE4 | >1000 | |
| PDE5 | 0.7 | |
| PDE6 | 11 |
Table 2: Pharmacokinetic Properties of Vardenafil
| Parameter | Value | Source(s) |
| Bioavailability | ~15% | |
| Time to Maximum Concentration (Tmax) | 0.5 - 2 hours | |
| Plasma Protein Binding | ~95% | |
| Terminal Half-life (t1/2) | 4 - 5 hours | |
| Metabolism | Primarily by CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms. | |
| Major Metabolite | M1 (N-desethylvardenafil) | |
| Excretion | Predominantly in feces (~91-95%) and to a lesser extent in urine (~2-6%). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for key assays used in the characterization of Vardenafil.
In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the PDE5 enzyme.
Methodology:
-
Enzyme and Substrate: Purified human recombinant PDE5 is used as the enzyme source. Radiolabeled [³H]cGMP serves as the substrate.
-
Assay Buffer: The assay is typically performed in a Tris-HCl buffer (pH 7.5) containing MgCl₂, and other necessary co-factors.
-
Procedure:
-
The test compound (e.g., Vardenafil) is serially diluted to create a range of concentrations.
-
The PDE5 enzyme is pre-incubated with the various concentrations of the test compound for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of [³H]cGMP.
-
The reaction is allowed to proceed for a defined time and is then terminated, often by the addition of a stop solution or by heat inactivation.
-
The product of the reaction, [³H]5'-GMP, is separated from the unreacted [³H]cGMP using techniques such as anion-exchange chromatography or scintillation proximity assay.
-
The amount of [³H]5'-GMP formed is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
In Vivo Model of Penile Erection in Rabbits
Objective: To assess the in vivo efficacy of a test compound in potentiating erectile responses.
Methodology:
-
Animal Model: Conscious male rabbits are commonly used for this assay.
-
Procedure:
-
The test compound (e.g., Vardenafil) is administered orally at various doses.
-
To mimic sexual stimulation and the release of nitric oxide, a nitric oxide donor such as sodium nitroprusside (SNP) is administered intravenously.
-
Erectile response is measured by observing penile erection and can be quantified by measuring the intracavernosal pressure (ICP).
-
-
Data Analysis: The dose-dependent effect of the test compound on the potentiation of SNP-induced erections is evaluated. The minimal effective dose required to produce a significant erectile response is determined.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the pharmacology of Vardenafil.
References
- 1. urologyresearchandpractice.org [urologyresearchandpractice.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 4. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
Vardenafil N-oxide: A Technical Guide on its Potential as a Phosphodiesterase Type 5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1] This pathway is fundamental to smooth muscle relaxation and vasodilation, and its modulation is the established mechanism for treating erectile dysfunction.[1][2] While the metabolism of vardenafil to its major active metabolite, M1 (N-desethylvardenafil), is well-documented, other potential metabolites, such as Vardenafil N-oxide, remain less characterized. This technical guide provides a comprehensive overview of the current knowledge surrounding vardenafil and its known metabolites, and outlines the necessary experimental framework to investigate the potential of this compound as a PDE5 inhibitor. This document is intended to serve as a resource for researchers and drug development professionals interested in the further exploration of vardenafil's metabolic profile and the pharmacological activity of its derivatives.
Introduction to Vardenafil and PDE5 Inhibition
Vardenafil is a highly selective inhibitor of the cGMP-specific phosphodiesterase type 5 (PDE5).[3] The therapeutic effect of vardenafil is based on its ability to enhance the nitric oxide (NO)/cGMP signaling cascade. During sexual stimulation, nitric oxide is released, which in turn activates guanylate cyclase to increase the levels of cGMP in the corpus cavernosum.[4] This elevation in cGMP leads to smooth muscle relaxation, increased blood flow, and penile erection. PDE5 is the primary enzyme responsible for the degradation of cGMP in the corpus cavernosum. By inhibiting PDE5, vardenafil prevents the breakdown of cGMP, thereby potentiating the erectile response in the presence of sexual stimulation.
Vardenafil is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, predominantly by CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms. The major circulating metabolite is M1 (N-desethylvardenafil), which exhibits a similar PDE5 selectivity profile to the parent compound and possesses an in vitro inhibitory potency for PDE5 that is 28% of that of vardenafil. This compound is a potential metabolite of vardenafil, though its formation and pharmacological activity have not been extensively reported in the scientific literature. Understanding the complete metabolic fate of vardenafil and the activity of all its metabolites is crucial for a comprehensive understanding of its pharmacological profile.
Quantitative Data on Vardenafil and its Major Metabolite
To date, quantitative data on the PDE5 inhibitory activity of this compound is not publicly available. The following table summarizes the known quantitative data for vardenafil and its major metabolite, M1, to provide a benchmark for future studies on this compound.
| Compound | IC50 for PDE5 | Relative Potency (vs. Vardenafil) | Plasma Concentration (Relative to Parent) | Contribution to Pharmacologic Activity |
| Vardenafil | ~0.1–0.4 nM | 100% | 100% | ~93% |
| M1 (N-desethylvardenafil) | ~28% of Vardenafil | 28% | ~26% of Vardenafil | ~7% |
| This compound | To Be Determined | To Be Determined | To Be Determined | To Be Determined |
Signaling Pathway of PDE5 Inhibition
The mechanism of action of PDE5 inhibitors like vardenafil involves the potentiation of the nitric oxide/cGMP signaling pathway. The following diagram illustrates this cascade.
Experimental Protocols for Determining PDE5 Inhibition
To evaluate the potential of this compound as a PDE5 inhibitor, standardized in vitro assays are required. The following protocols describe common methods for determining the inhibitory activity of a test compound against the PDE5 enzyme.
In Vitro Fluorescence Polarization (FP) Assay
This high-throughput assay measures the change in fluorescence polarization of a fluorescently labeled cGMP substrate.
Principle: When the fluorescently labeled cGMP is hydrolyzed by PDE5, the resulting 5'-GMP product is bound by a specific binding agent, leading to a change in fluorescence polarization. Inhibitors of PDE5 will prevent this hydrolysis, resulting in a stable fluorescence polarization signal.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Binding agent
-
Assay buffer
-
This compound (test compound)
-
Vardenafil or Sildenafil (positive control)
-
DMSO
-
96-well or 384-well black microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control in DMSO, followed by a final dilution in the assay buffer.
-
Assay Setup: To each well of the microplate, add the diluted test compound or control.
-
Enzyme Addition: Add the diluted PDE5A1 enzyme solution to all wells except for the "no enzyme" control wells.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Reaction Initiation: Add the FAM-cGMP substrate solution to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination: Add the binding agent to each well to stop the reaction.
-
Final Incubation: Incubate for 30 minutes at room temperature.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate filters (e.g., 485 nm excitation and 535 nm emission).
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Scintillation Proximity Assay (SPA)
This radioisotopic, homogeneous assay is also suitable for high-throughput screening.
Principle: A tritiated cGMP ([³H]-cGMP) substrate is used. The product, [³H]-5'-GMP, is captured by scintillant-containing beads. The proximity of the radiolabeled product to the beads induces a light signal. PDE5 inhibitors prevent the formation of [³H]-5'-GMP, leading to a decrease in the signal.
Materials:
-
Recombinant human PDE5A1 enzyme
-
[³H]-cGMP
-
SPA beads (e.g., yttrium silicate)
-
Assay buffer
-
This compound (test compound)
-
Vardenafil or Sildenafil (positive control)
-
DMSO
-
96-well or 384-well white microplates with clear bottoms
-
Microplate scintillation counter
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO, followed by dilution in the assay buffer.
-
Assay Setup: To each well of the microplate, add the diluted test compound or control.
-
Enzyme/Bead Mixture: Add a mixture of the PDE5A1 enzyme and SPA beads to each well.
-
Reaction Initiation: Add [³H]-cGMP to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 37°C.
-
Measurement: Read the plates in a microplate scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition against the compound concentrations.
Visualizing the Experimental Workflow and Logical Relationships
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of a potential PDE5 inhibitor.
Logical Relationship of Vardenafil and its Metabolites
The following diagram illustrates the metabolic relationship between vardenafil, its known major metabolite M1, and the potential N-oxide metabolite, and their interaction with PDE5.
Conclusion
While this compound is commercially available as a reference standard, indicating its relevance in analytical contexts, its pharmacological activity as a PDE5 inhibitor remains to be elucidated. This technical guide provides the foundational knowledge on vardenafil's mechanism of action and established protocols for the in vitro characterization of PDE5 inhibitors. The presented experimental workflows offer a clear path for researchers to determine the IC50 and inhibitory profile of this compound. Such studies are essential to fully comprehend the metabolic and pharmacological landscape of vardenafil and to uncover any potential contribution of its N-oxide metabolite to its overall therapeutic effect. Further research in this area will contribute to a more complete understanding of this important class of therapeutic agents.
References
The Metabolic Journey of Vardenafil: An In-depth Technical Guide to the Formation of Vardenafil N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is a widely prescribed therapeutic agent for erectile dysfunction. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. While the primary metabolic pathway of Vardenafil leading to its active metabolite, N-desethylvardenafil (M1), is well-documented, the formation of other metabolites, such as Vardenafil N-oxide, is less characterized in publicly available literature. This technical guide provides a comprehensive overview of the known metabolic pathways of Vardenafil, with a specific investigation into the potential formation of this compound. This document synthesizes information from regulatory submissions, preclinical studies, and analytical reports to offer a detailed resource for researchers in drug metabolism and development.
Vardenafil Metabolism: The Major Pathways
Vardenafil undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The metabolic transformations are crucial for its clearance and the overall pharmacological activity.
Primary Metabolic Pathway: N-Deethylation
The principal metabolic route for Vardenafil is the N-deethylation of the piperazine moiety, resulting in the formation of N-desethylvardenafil, also known as M1.[1][2][3][4][5] This metabolite is not only the major circulating metabolite but is also pharmacologically active.
-
Enzymatic Catalyst: This reaction is predominantly catalyzed by CYP3A4 , with minor contributions from CYP3A5 and CYP2C isoforms.
-
Pharmacological Activity of M1: The M1 metabolite exhibits a phosphodiesterase selectivity profile similar to the parent drug. Its in vitro potency for PDE5 inhibition is approximately 28% of that of Vardenafil, and it contributes about 7% to the total pharmacological activity.
Other Documented Metabolic Pathways
Regulatory documents also describe other metabolic transformations of Vardenafil, which include:
-
Degradation of the piperazine ring: This leads to the formation of minor metabolites, designated as M4 and M5.
-
Hydroxylation: This can occur on the arylmethyl or propyl group.
-
Oxidation: This transformation also targets the piperazine ring. It is through this oxidative pathway that the formation of this compound is hypothesized to occur.
Investigating the Formation of this compound
This compound is a known related substance and potential impurity in the synthesis of Vardenafil. Its formation as a metabolite, while not extensively detailed in major clinical publications, is a plausible metabolic step given the chemical structure of Vardenafil and the known functions of drug-metabolizing enzymes.
The piperazine ring in Vardenafil contains two tertiary amine nitrogens, which are susceptible to N-oxidation. This reaction is a common metabolic pathway for many xenobiotics containing tertiary amine moieties.
Potential Enzymatic Pathways to this compound
Two primary enzyme systems are known to catalyze N-oxidation reactions:
-
Cytochrome P450 (CYP) Enzymes: The same enzymes responsible for the bulk of Vardenafil metabolism, particularly CYP3A4 , are capable of catalyzing N-oxidation reactions on a wide variety of substrates, including those with piperazine rings.
-
Flavin-Containing Monooxygenases (FMOs): FMOs are a distinct class of enzymes that specialize in the oxygenation of soft nucleophiles, such as the nitrogen and sulfur atoms found in many drugs. The N-oxidation of tertiary amines is a classic FMO-catalyzed reaction.
Quantitative Data Summary
The following tables summarize the available pharmacokinetic parameters for Vardenafil and its major metabolite, M1. Quantitative data for this compound is not available in the public domain.
Table 1: Pharmacokinetic Properties of Vardenafil
| Parameter | Value | Reference(s) |
| Absolute Bioavailability | ~15% | |
| Time to Maximum Concentration (Tmax) | 30-120 minutes (median 60 minutes) | |
| Terminal Half-life (t1/2) | 4-5 hours | |
| Total Body Clearance | 56 L/h | |
| Plasma Protein Binding | ~95% | |
| Primary Route of Excretion | Feces (91-95% as metabolites) |
Table 2: Characteristics of the Major Metabolite, M1 (N-desethylvardenafil)
| Parameter | Value | Reference(s) |
| Formation Pathway | N-deethylation of the piperazine moiety | |
| Primary Enzyme | CYP3A4 | |
| Plasma Concentration | ~26% of the parent compound | |
| Terminal Half-life (t1/2) | ~4-5 hours | |
| Plasma Protein Binding | ~95% | |
| In Vitro PDE5 Inhibitory Potency | 28% of Vardenafil | |
| Contribution to Efficacy | ~7% |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of Vardenafil metabolism.
Protocol 1: In Vitro Metabolism of Vardenafil using Human Liver Microsomes (HLM)
This protocol is designed to identify and quantify the metabolites of Vardenafil formed by the primary drug-metabolizing enzymes in the liver.
1. Materials:
-
Vardenafil
-
Human Liver Microsomes (pooled, from a reputable supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold, containing an internal standard, e.g., sildenafil-d8)
-
Incubator/water bath (37°C)
-
Centrifuge
2. Incubation Procedure:
-
Prepare a stock solution of Vardenafil in a suitable solvent (e.g., DMSO or methanol) and dilute to the desired final concentrations in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <1%).
-
In a microcentrifuge tube, pre-warm a mixture of HLM (final protein concentration typically 0.2-1.0 mg/mL) and the NADPH regenerating system in phosphate buffer at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the Vardenafil solution to the pre-warmed HLM mixture.
-
Incubate at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
Vortex the mixture vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
Protocol 2: Quantitative Analysis of Vardenafil and its Metabolites by LC-MS/MS
This protocol outlines a typical liquid chromatography-tandem mass spectrometry method for the sensitive and specific quantification of Vardenafil and its metabolites.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, <3 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water or 10 mM ammonium formate.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5-20 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Vardenafil: m/z 489.3 → 151.2
-
This compound: (Hypothetical) m/z 505.3 → [product ion] (Requires determination using a reference standard).
-
M1 (N-desethylvardenafil): m/z 461.3 → [product ion] (Requires determination).
-
Internal Standard (e.g., Sildenafil): m/z 475.2 → 283.2
-
-
Optimization: The declustering potential, collision energy, and other source parameters should be optimized for each analyte and the internal standard to maximize signal intensity.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.
-
Determine the concentration of the analytes in the experimental samples by interpolation from the calibration curve.
Visualizations
Metabolic Pathways of Vardenafil
References
In Vitro Activity of Vardenafil and its Metabolites: A Technical Guide
Disclaimer: Publicly available scientific literature contains limited direct data on the in vitro activity of Vardenafil N-oxide. This guide will focus on the comprehensive in vitro data for the parent compound, Vardenafil, and its primary active metabolite, M1 (N-desethylvardenafil), to provide a thorough understanding of its pharmacological profile for researchers, scientists, and drug development professionals.
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3][4] This pathway is fundamental to smooth muscle relaxation and vasodilation.[2] The therapeutic effect of Vardenafil, particularly in the context of erectile dysfunction, is achieved through the inhibition of PDE5, which leads to an accumulation of cGMP and enhanced smooth muscle relaxation in response to sexual stimulation.
Quantitative Analysis of In Vitro Potency
The inhibitory activity of Vardenafil and its major metabolite, M1, against PDE5 and other PDE isoforms has been quantified through various in vitro assays. The data, presented in terms of IC50 (the half maximal inhibitory concentration), demonstrates Vardenafil's high potency and selectivity for PDE5.
| Compound | Enzyme | IC50 (nM) | Source |
| Vardenafil | PDE5 | 0.7 | |
| PDE1 | 180 | ||
| PDE6 | 11 | ||
| PDE2, PDE3, PDE4 | >1000 | ||
| Metabolite M1 (N-desethylvardenafil) | PDE5 | ~2.5 (28% of Vardenafil's potency) |
Table 1: Inhibitory Potency (IC50) of Vardenafil and its Major Metabolite (M1) against various Phosphodiesterase (PDE) Isoforms.
Vardenafil exhibits a significant selectivity for PDE5 over other isoforms. The major circulating metabolite of Vardenafil, M1, is formed by desethylation at the piperazine moiety. M1 itself shows a phosphodiesterase selectivity profile similar to the parent compound and possesses an in vitro inhibitory potency for PDE5 that is 28% of that of Vardenafil. Other minor metabolites, M4 and M5, resulting from the degradation of the piperazine ring, have significantly lower potencies of 5.6% and 4.9% of the parent drug, respectively.
Experimental Protocols
The determination of the in vitro activity of compounds like Vardenafil relies on standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.
In Vitro PDE5 Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of PDE5 by 50%.
Objective: To determine the IC50 value of Vardenafil and its metabolites for PDE5.
Materials:
-
Enzyme Source: Purified human recombinant PDE5 or PDE5 extracted from sources like human platelets.
-
Substrate: Radiolabeled cGMP ([³H]-cGMP) or a fluorescently labeled cGMP analog.
-
Inhibitor: Vardenafil hydrochloride or its metabolites dissolved in a suitable solvent (e.g., DMSO) to prepare a range of serial dilutions.
-
Assay Buffer: Typically a Tris-HCl buffer (pH 7.5) containing magnesium chloride (MgCl₂) and dithiothreitol (DTT).
-
Termination Reagent: A solution to stop the enzymatic reaction, such as a high concentration of a non-specific PDE inhibitor or by heat inactivation.
-
Detection System: Scintillation counter for radiolabeled assays or a fluorescence plate reader for fluorescence polarization assays.
Procedure:
-
A series of dilutions of the test compound (Vardenafil or its metabolites) are prepared.
-
The PDE5 enzyme is incubated with the various concentrations of the test compound for a predetermined period.
-
The enzymatic reaction is initiated by adding the cGMP substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The reaction is terminated.
-
The amount of hydrolyzed or unhydrolyzed cGMP is quantified using the appropriate detection system.
-
The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Organ Bath Studies for Smooth Muscle Relaxation
This ex vivo method assesses the functional effect of the compound on tissue preparations.
Objective: To measure the potentiation of nitric oxide (NO)-induced relaxation of corpus cavernosum smooth muscle by Vardenafil.
Materials:
-
Tissue: Strips of human or animal (e.g., rabbit) corpus cavernosum.
-
Organ Bath System: A temperature-controlled (37°C) chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with 95% O₂ / 5% CO₂.
-
Isometric Force Transducer: To measure changes in muscle tension.
-
Contracting Agent: A substance to pre-contract the smooth muscle, such as phenylephrine.
-
Relaxing Agent: A nitric oxide donor like sodium nitroprusside (SNP) to induce relaxation.
-
Test Compound: Vardenafil at various concentrations.
Procedure:
-
Strips of corpus cavernosum tissue are mounted in the organ bath system and connected to the force transducer.
-
The tissue is allowed to equilibrate under a resting tension.
-
The smooth muscle is pre-contracted with a contracting agent (e.g., phenylephrine).
-
Once a stable contraction is achieved, a relaxing agent (e.g., SNP) is added to induce relaxation, and the response is recorded.
-
The tissue is washed and allowed to return to the baseline tension.
-
The tissue is then incubated with a specific concentration of Vardenafil for a defined period.
-
The contraction and relaxation steps are repeated in the presence of Vardenafil.
-
The potentiation of the relaxation response by Vardenafil is quantified by comparing the relaxation curves in the absence and presence of the inhibitor.
Visualizing the Molecular and Experimental Frameworks
To further elucidate the mechanisms and methodologies described, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Nitric Oxide/cGMP Signaling Pathway and Vardenafil's Mechanism of Action.
Caption: Workflow for a typical in vitro PDE5 inhibition assay.
References
An In-Depth Technical Guide to the Chemical Properties of Vardenafil N-oxide
Introduction
Vardenafil is a potent and highly selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1][2] Its mechanism of action involves enhancing the effect of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum, leading to smooth muscle relaxation and increased blood flow.[2][3][4] In the context of drug development, manufacturing, and metabolism, understanding the related substances is critical for ensuring safety and efficacy. Vardenafil N-oxide is a prominent compound in this regard, identified as both a process-related impurity during the synthesis of Vardenafil and a metabolite formed in the liver. This guide provides a comprehensive technical overview of the chemical properties, synthesis, metabolic pathways, and analytical methodologies related to this compound for researchers and drug development professionals.
Chemical and Physical Properties
This compound is the N-oxidized derivative of Vardenafil at the piperazine ring. Its fundamental properties are summarized below. This information is crucial for its identification, synthesis, and quantification.
| Property | Value | Reference |
| Chemical Name | 4-((4-ethoxy-3-(5-methyl-4-oxo-7-propyl-3,4-dihydroimidazo[5,1-f]triazin-2-yl)phenyl)sulfonyl)-1-ethylpiperazine 1-oxide | |
| Molecular Formula | C23H32N6O5S | |
| Molecular Weight | 504.60 g/mol | |
| CAS Number | 448184-48-3 | |
| Appearance | White to off-white powder |
Synthesis and Characterization
This compound is primarily encountered as an impurity formed during the bulk synthesis of Vardenafil hydrochloride trihydrate. Its deliberate synthesis for use as a reference standard typically involves the controlled oxidation of Vardenafil.
Experimental Protocol: Synthesis
A general protocol for the synthesis of this compound from Vardenafil involves direct oxidation.
-
Dissolution: Dissolve Vardenafil base in a suitable organic solvent (e.g., dichloromethane or chloroform).
-
Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution in a stoichiometric amount at a controlled temperature (e.g., 0-5 °C) to prevent over-oxidation.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate chromatographic technique (e.g., Thin Layer Chromatography or HPLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to destroy excess oxidant. Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent. Purify the resulting crude product using column chromatography on silica gel to isolate this compound.
Characterization
Characterization and confirmation of the structure of this compound are performed using standard analytical techniques. Commercial suppliers of this reference standard typically provide a Certificate of Analysis including data from the following methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule, verifying structural integrity and identifying the position of the N-oxide group through chemical shifts.
-
Mass Spectrometry (MS): To confirm the molecular weight (504.60 g/mol ) and fragmentation pattern, which is distinct from Vardenafil.
-
HPLC (High-Performance Liquid Chromatography): To determine the purity of the compound.
-
IR (Infrared Spectroscopy): To identify functional groups present in the molecule.
Metabolism and Biological Fate
Vardenafil is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms. The formation of this compound is a result of the oxidation of the piperazine ring, a common metabolic pathway for drugs containing such moieties. The major active metabolite of Vardenafil is N-desethylvardenafil (M-1), which is about four times less potent as a PDE5 inhibitor than the parent drug. This compound is generally considered an inactive metabolite.
Analytical Methodologies
The identification and quantification of this compound, either as a process impurity in a bulk drug substance or as a metabolite in biological fluids, require sensitive and specific analytical methods. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.
Experimental Protocol: LC-MS/MS for Quantification in Plasma
This protocol provides a generalized workflow for the determination of this compound.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of a protein precipitation agent (e.g., acetonitrile containing an internal standard).
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for analysis.
-
-
Chromatographic Conditions (UPLC/HPLC):
-
Column: A reverse-phase column (e.g., C18, 100 x 2.1 mm, 1.7 µm) is typically used.
-
Mobile Phase: A gradient elution using (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions (Tandem MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions must be determined for this compound and the internal standard. For Vardenafil, a common transition is m/z 489 ⟶ 151. A similar process of optimization would be required for the N-oxide.
-
Instrument Parameters: Optimize cone voltage, collision energy, and gas flows for maximum signal intensity.
-
The following diagram illustrates the typical workflow for such an analysis.
References
An In-depth Technical Guide to the Stability and Degradation Pathways of Vardenafil N-oxide
This technical guide provides a comprehensive overview of the stability and degradation pathways of Vardenafil N-oxide, a known impurity and degradation product of the active pharmaceutical ingredient (API) Vardenafil. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the conditions under which Vardenafil degrades to form this compound and other related substances. The guide summarizes quantitative data from forced degradation studies, outlines detailed experimental protocols, and presents visual diagrams of the degradation pathway and experimental workflow.
Summary of Quantitative Degradation Data
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. The data below, synthesized from various stability-indicating method development studies, summarizes the degradation of Vardenafil under different stress conditions. This compound is a prominent degradation product, particularly under oxidative stress.
| Stress Condition | Reagent/Parameters | Duration | Vardenafil Degradation (%) | Major Degradation Products Identified | Reference |
| Oxidative | 3% H₂O₂ at room temperature | 48 hours | 7.2% | This compound and other unknown impurities | [1][2] |
| Acid Hydrolysis | 0.1N HCl at 60°C | 48 hours | Slight degradation | - | [1] |
| Base Hydrolysis | 0.5N NaOH at room temperature | 12 days | No impurity formed | - | [2] |
| Thermal | 105°C | 8 days | Not specified | Various unknown impurities | [2] |
| Photolytic | 1.2 Million lux hours, 200 watt hrs/meter square | Not specified | Not specified | - | |
| Neutral Hydrolysis | Water at 60°C | 4 hours | No major degradation | - |
Note: The quantitative data for the formation of this compound specifically is often not reported as a discrete percentage of the total degradation. However, it is consistently identified as a major degradation product under oxidative conditions.
Experimental Protocols
The following protocols for forced degradation studies of Vardenafil are based on methodologies reported in the scientific literature. These studies are crucial for the development of stability-indicating analytical methods.
General Sample Preparation
A stock solution of Vardenafil hydrochloride is typically prepared in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of about 500 µg/mL. This stock solution is then subjected to various stress conditions as detailed below.
Forced Degradation Methodologies
a) Oxidative Degradation:
-
Reagent: 3% (v/v) hydrogen peroxide (H₂O₂).
-
Procedure: Mix equal volumes of the Vardenafil stock solution and 3% H₂O₂.
-
Condition: Store the solution at room temperature for up to 48 hours.
-
Analysis: Withdraw samples at appropriate time intervals, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis. A major degradation product observed is this compound.
b) Acidic Hydrolysis:
-
Reagent: 0.1N Hydrochloric acid (HCl).
-
Procedure: Mix equal volumes of the Vardenafil stock solution and 0.1N HCl.
-
Condition: Heat the solution at 60°C for up to 48 hours.
-
Analysis: At selected time points, withdraw samples, neutralize with an appropriate volume of 0.1N NaOH, and dilute with the mobile phase for analysis.
c) Basic Hydrolysis:
-
Reagent: 0.5N Sodium hydroxide (NaOH).
-
Procedure: Mix equal volumes of the Vardenafil stock solution and 0.5N NaOH.
-
Condition: Keep the solution at room temperature for up to 12 days.
-
Analysis: Withdraw samples at various intervals, neutralize with 0.5N HCl, and prepare for analytical testing.
d) Thermal Degradation:
-
Procedure: Expose the solid drug substance to dry heat in a calibrated oven.
-
Condition: Maintain the temperature at 105°C for 8 days.
-
Analysis: Dissolve the heat-stressed solid sample in a suitable solvent and dilute to the required concentration for analysis.
e) Photolytic Degradation:
-
Procedure: Expose the drug substance (both solid and in solution) to light.
-
Condition: Place the samples in a photostability chamber, exposing them to an overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Prepare solutions of the stressed samples for analysis.
Analytical Method for Quantification
A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method is typically employed for the separation and quantification of Vardenafil and its degradation products.
-
Chromatographic System: Waters Acquity UPLC system or equivalent.
-
Column: C18 stationary phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase:
-
Buffer (A): 20 mM Ammonium bicarbonate, with pH adjusted to 5.0 using ortho-phosphoric acid.
-
Organic (B): Acetonitrile.
-
-
Gradient Program: A gradient elution is typically used to achieve effective separation.
-
Flow Rate: 0.25 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 2 µL.
-
Data Analysis: The peak areas of Vardenafil and its degradation products are used to determine the extent of degradation and the formation of impurities. Mass balance analysis is performed to account for the degraded material.
Degradation Pathways and Experimental Workflow
The formation of this compound is a key degradation pathway, especially under oxidative conditions. The diagrams below illustrate this pathway and the general workflow for conducting forced degradation studies.
Caption: Oxidative degradation pathway of Vardenafil to this compound.
Caption: Experimental workflow for forced degradation studies of Vardenafil.
References
Preclinical Toxicological Assessment of Vardenafil N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available preclinical toxicology data for Vardenafil N-oxide is limited. This guide provides a comprehensive overview of the preclinical toxicological assessment of the parent compound, vardenafil, which serves as a crucial foundation for evaluating its metabolites. The methodologies and data presented for vardenafil establish a framework for the potential toxicological profile and recommended assessment strategy for this compound.
Executive Summary
Vardenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used for the treatment of erectile dysfunction.[1][2] Its metabolism is primarily hepatic, involving cytochrome P450 (CYP) isoenzymes, principally CYP3A4.[1][3][4] While the major circulating active metabolite is M1 (N-desethylvardenafil), other metabolites, including this compound, are formed. A thorough toxicological assessment of such metabolites is a critical component of the overall safety evaluation of a new drug. This document synthesizes the extensive preclinical toxicology data for vardenafil to inform the potential toxicological profile and guide the assessment of this compound.
Introduction to Vardenafil and Metabolism
Vardenafil enhances erectile function by increasing the amount of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum smooth muscle cells, leading to increased blood flow to the penis. This is achieved through the inhibition of PDE5, the enzyme responsible for cGMP degradation. The metabolism of vardenafil is extensive, with metabolites primarily excreted in the feces. Understanding the toxicological profile of the parent drug is the first step in assessing the risk posed by its metabolites.
Vardenafil Metabolism and the Role of this compound
Vardenafil is metabolized in the liver by CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms. The primary active metabolite, M1, is formed by desethylation at the piperazine moiety and exhibits a similar PDE5 selectivity profile to vardenafil, though with lower in vitro potency. This compound is another potential metabolite, and its toxicological properties must be considered as part of a comprehensive safety assessment.
Preclinical Toxicology of Vardenafil
An extensive nonclinical program for vardenafil has been conducted, including safety pharmacology, acute and chronic toxicology, genotoxicity, carcinogenicity, and reproductive and developmental toxicology studies.
Acute Toxicity
Single-dose toxicity studies have been conducted in rats and mice via oral and intravenous administration.
| Species | Route of Administration | Mortality Observed At | Clinical Signs Observed Prior to Mortality |
| Mouse | Oral | 2000 mg/kg | Decreased motility, uncoordinated/staggering gait, abdominal/lateral position, tremor, tonic-clonic convulsions, labored breathing, narrowed palpebral fissure, hunched posture, vocalization, gasping, chromodacryorrhea. |
| Rat | Oral | 125 mg/kg | Decreased motility, uncoordinated/staggering gait, abdominal/lateral position, tremor, tonic-clonic convulsions, labored breathing, narrowed palpebral fissure, hunched posture, vocalization, gasping, chromodacryorrhea. |
| Mouse & Rat | Intravenous | 100 mg/kg | Decreased motility, uncoordinated/staggering gait, abdominal/lateral position, tremor, tonic-clonic convulsions, labored breathing, narrowed palpebral fissure, hunched posture, vocalization, gasping, chromodacryorrhea. |
Repeat-Dose Toxicity
Repeat-dose toxicity studies of up to one year in duration have been performed in rats and dogs.
| Species | Duration | Key Findings | No Observed Adverse Effect Level (NOAEL) |
| Rat | 3 months | Testicular degeneration/tubular atrophy, adrenal vacuolation, hypertrophy of the pancreas, parotid/submandibular glands, and thyroid gland at high exposure multiples. | 3 mg/kg/day |
| Dog | 1, 3, and 12 months | Testicular atrophy/degenerative changes (epididymal oligospermia/debris), myocardial lesions, and arteritis at high exposure multiples. | 3 mg/kg/day |
Genotoxicity
Vardenafil was evaluated in a standard battery of in vitro and in vivo genotoxicity assays.
| Assay | System | Result |
| Ames Test | In vitro | Negative |
| Chromosome Aberration Assay | In vitro | Negative |
| Forward Mutation Assay | In vitro | Negative |
| Mouse Micronucleus Assay | In vivo | Negative |
Carcinogenicity
Two-year carcinogenicity studies were conducted in rats and mice.
| Species | Duration | Result | Exposure Multiples at Highest Doses (vs. 20 mg Human Dose) |
| Rat | 2 years | Not carcinogenic | Approximately 400-fold higher in males |
| Mouse | 2 years | Not carcinogenic | Approximately 21-fold higher in males |
Reproductive and Developmental Toxicity
Vardenafil's effects on fertility and embryonic development were assessed in rats and rabbits.
| Study Type | Species | Findings |
| Fertility and Early Embryonic Development | Rat | No significant effects on fertility or early embryonic development at exposure multiples greater than 400-fold the clinical exposure. |
| Embryo-fetal Development | Rat & Rabbit | Severe maternal toxicity, including mortalities, at high doses. Delayed fetal skeletal development and reduced fetal/placental weights in rats, and increased post-implantation loss and delayed ossification in rabbits were observed as a consequence of maternal toxicity. |
Recommended Toxicological Assessment Strategy for this compound
Given the lack of specific data for this compound, a tiered approach to its toxicological assessment is recommended, guided by regulatory guidelines.
Initial In Silico and In Vitro Assessment
-
In Silico Assessment: Computational toxicology tools can be used to predict the potential for genotoxicity and other adverse effects based on the chemical structure of this compound.
-
In Vitro Genotoxicity: A standard battery of tests, including a bacterial reverse mutation assay (Ames test) and a mammalian cell chromosomal aberration or micronucleus assay, should be conducted.
-
In Vitro Pharmacology: The inhibitory activity of this compound on PDE5 and other PDE isoforms should be characterized to understand its potential for pharmacological activity and off-target effects.
In Vivo Studies (if warranted)
The necessity and scope of in vivo studies would depend on the results of the initial assessment and the expected systemic exposure to this compound in humans.
-
Acute Toxicity: A single-dose study in a rodent species would establish the acute toxic potential and help in dose selection for repeat-dose studies.
-
Repeat-Dose Toxicity: The duration of these studies would be guided by the intended clinical use of vardenafil. Key endpoints would include clinical observations, body weight, food consumption, clinical pathology, and histopathology.
-
Safety Pharmacology: Core battery studies to assess effects on the cardiovascular, respiratory, and central nervous systems should be considered.
Experimental Protocols
Ames Test (Bacterial Reverse Mutation Assay)
This assay evaluates the ability of the test article to induce reverse mutations at selected loci of several strains of Salmonella typhimurium and Escherichia coli. Strains are selected to detect various types of mutations, such as frameshift and base-pair substitutions. The assay is conducted with and without a metabolic activation system (e.g., rat liver S9 fraction) to assess the mutagenicity of both the parent compound and its metabolites.
In Vivo Micronucleus Assay
This assay assesses chromosomal damage in bone marrow erythrocytes of treated animals, typically mice or rats. Animals are administered the test article, and bone marrow is harvested at appropriate time points. The frequency of micronucleated polychromatic erythrocytes is determined, providing an indication of in vivo clastogenic or aneugenic activity.
Repeat-Dose Toxicity Study in Rodents
Groups of animals (e.g., Sprague-Dawley rats) are administered the test article daily for a specified duration (e.g., 28 or 90 days) via the intended clinical route of administration. A control group receives the vehicle only. Parameters monitored include:
-
Clinical Observations: Daily checks for signs of toxicity.
-
Body Weight and Food Consumption: Measured weekly.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis at termination.
-
Gross Pathology and Organ Weights: At necropsy.
-
Histopathology: Microscopic examination of a comprehensive list of tissues.
Visualizations
Vardenafil's Mechanism of Action Signaling Pathway
Caption: Vardenafil inhibits PDE5, leading to increased cGMP and smooth muscle relaxation.
Preclinical Toxicological Assessment Workflow
Caption: A tiered workflow for the preclinical toxicological assessment of a new chemical entity.
Logical Relationship between Vardenafil and its Metabolite Assessment
Caption: The toxicological assessment of a metabolite is informed by data from the parent drug.
References
Preliminary Investigation of Vardenafil N-oxide: A Technical Whitepaper on Core Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a preliminary investigation into the biological effects of Vardenafil N-oxide. Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1][2] By inhibiting PDE5, Vardenafil enhances the nitric oxide (NO)/cGMP signaling pathway, leading to smooth muscle relaxation, increased blood flow, and penile erection in the presence of sexual stimulation.[1][2] While Vardenafil and its major active metabolite, N-desethylvardenafil (M1), are well-characterized, a comprehensive review of publicly available scientific literature and regulatory documents reveals a significant lack of specific biological activity data for this compound.
This document summarizes the known biological effects and mechanism of action of the parent compound, Vardenafil, as a surrogate to inform potential areas of investigation for its N-oxide derivative. Detailed experimental protocols for key assays used in the characterization of PDE5 inhibitors are provided, alongside visualizations of the relevant signaling pathway and experimental workflows. The absence of data on this compound's direct biological effects, such as its PDE5 inhibitory potency (IC50), represents a critical knowledge gap for researchers and drug development professionals.
Introduction to Vardenafil and the Role of N-oxidation
Vardenafil is a member of the PDE5 inhibitor class of drugs, approved for the treatment of erectile dysfunction.[2] Its therapeutic effect is mediated through the potentiation of the NO/cGMP pathway. The metabolism of Vardenafil is extensive, primarily occurring in the liver via cytochrome P450 (CYP) enzymes, with CYP3A4 being the major contributor. The main metabolic routes include N-deethylation to form the active metabolite M1, and other oxidative transformations.
N-oxidation is a common metabolic pathway for compounds containing nitrogen atoms, such as the piperazine moiety in Vardenafil. This process can lead to the formation of N-oxides, which may have altered pharmacological and pharmacokinetic properties compared to the parent drug. While the formation of this compound is chemically plausible and it is available as a reference standard, its biological activity has not been reported in the reviewed literature.
Quantitative Data on Vardenafil's Biological Effects
The following tables summarize key quantitative data for Vardenafil and its major metabolite, M1. No corresponding data has been found for this compound.
Table 1: In Vitro PDE5 Inhibitory Potency
| Compound | IC50 (nM) for PDE5 | Source |
| Vardenafil | 0.7 | |
| N-desethylvardenafil (M1) | ~1.96 (28% of Vardenafil's potency) | |
| This compound | No data available | - |
Table 2: Pharmacokinetic Properties of Vardenafil
| Parameter | Value | Source |
| Bioavailability | ~15% | |
| Time to Maximum Concentration (Tmax) | 0.5 - 2 hours | |
| Plasma Protein Binding | ~95% | |
| Terminal Half-life | 4 - 5 hours | |
| Metabolism | Primarily hepatic (CYP3A4) | |
| Excretion | Mainly in feces (as metabolites) |
Signaling Pathway of Vardenafil
Vardenafil exerts its effect by modulating the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. The following diagram illustrates this pathway and the inhibitory action of Vardenafil on PDE5.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological effects of compounds like Vardenafil and its potential metabolites.
In Vitro PDE5 Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of PDE5 by 50% (IC50).
In Vivo Model for Erectile Function Assessment (Conscious Rabbit Model)
This in vivo model is used to evaluate the pro-erectile effects of PDE5 inhibitors.
Discussion and Future Directions
The biological effects of Vardenafil are well-documented, centering on its potent and selective inhibition of PDE5. This action leads to the enhancement of the NO/cGMP signaling pathway, which is fundamental to the process of penile erection. The major metabolite, M1, also contributes to the overall pharmacological activity, albeit with reduced potency compared to the parent compound.
In stark contrast, there is a conspicuous absence of publicly available data on the biological effects of this compound. While it is recognized as a potential metabolite and is commercially available as a reference standard, its pharmacological profile remains uncharacterized. Key questions regarding its ability to inhibit PDE5, its selectivity for other phosphodiesterase isoforms, and its overall impact on erectile function are unanswered.
For a comprehensive understanding of Vardenafil's metabolic fate and the full spectrum of its in vivo activity, further research into the biological effects of this compound is imperative. Future studies should aim to:
-
Determine the in vitro potency of this compound against PDE5 and a panel of other PDE isoforms to establish its inhibitory activity and selectivity profile.
-
Investigate the in vivo effects of this compound on erectile function using established animal models.
-
Characterize the pharmacokinetic profile of this compound , including its absorption, distribution, metabolism, and excretion, to understand its contribution to the overall pharmacological effect of Vardenafil.
Conclusion
This preliminary investigation highlights that while the biological effects of Vardenafil are well-established, there is a critical lack of information regarding its N-oxide derivative. The provided data on Vardenafil and the detailed experimental protocols offer a framework for the future characterization of this compound. Addressing this knowledge gap is essential for a complete understanding of Vardenafil's pharmacology and for the continued development of safe and effective treatments for erectile dysfunction.
References
Methodological & Application
Application Note: A Proposed Method for the Quantitative Analysis of Vardenafil N-oxide in Human Plasma using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Vardenafil N-oxide in human plasma. Due to the current lack of published, validated methods specifically for this compound, this protocol is based on established methodologies for the parent drug, Vardenafil, and its major metabolites. The proposed method utilizes protein precipitation for sample preparation and LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for detection and quantification. This application note provides a comprehensive framework for researchers to develop and validate a robust and sensitive assay for pharmacokinetic studies and drug metabolism research involving this compound.
Introduction
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used in the treatment of erectile dysfunction. It is metabolized in the liver, primarily by CYP3A4 enzymes, into several metabolites. While the N-desethyl metabolite (M1) is the major active metabolite, other metabolites such as this compound are also formed. Accurate quantification of these metabolites in plasma is crucial for a complete understanding of the pharmacokinetics, metabolism, and overall disposition of Vardenafil. This application note details a proposed experimental protocol for the quantitative analysis of this compound in human plasma.
Proposed Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
Vardenafil-d8 (or other suitable stable isotope-labeled internal standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with appropriate anticoagulant)
Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is proposed for this analysis.
Table 1: Proposed LC-MS/MS Instrumental Conditions
| Parameter | Proposed Condition |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | To be optimized for optimal separation |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined empirically |
| This compound (Quantifier) | Hypothesized: 505.2 → [Product Ion] |
| This compound (Qualifier) | Hypothesized: 505.2 → [Product Ion] |
| Vardenafil-d8 (IS) | Hypothesized: 497.3 → [Product Ion] |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
Note: The MRM transitions for this compound (MW: 504.2 g/mol ) must be optimized by infusing a standard solution into the mass spectrometer to determine the precursor ion and the most abundant and stable product ions.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and rapid method for sample clean-up in plasma analysis.
Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 acetonitrile:water to create working standards for the calibration curve.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and QC samples at low, medium, and high concentrations.
Method Validation
The proposed method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry). The following parameters should be assessed:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
-
Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Recovery: The extraction recovery of the analyte and IS should be consistent and reproducible.
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.
-
Stability: Stability of the analyte in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).
Expected Quantitative Data
The following tables summarize the expected performance characteristics of a successfully validated method.
Table 2: Expected Linearity and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
Table 3: Expected Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%RE) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%RE) |
| LLOQ | 0.1 | < 20% | ± 20% | < 20% | ± 20% |
| Low (LQC) | 0.3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium (MQC) | 15 | < 15% | ± 15% | < 15% | ± 15% |
| High (HQC) | 80 | < 15% | ± 15% | < 15% | ± 15% |
Data Analysis and Quantification
The concentration of this compound in plasma samples will be determined by calculating the peak area ratio of the analyte to the IS. A calibration curve will be constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The described methodology, based on established analytical principles and methods for similar compounds, offers a solid starting point for researchers. Thorough in-house optimization and validation are essential to ensure the reliability and accuracy of the data for pharmacokinetic and metabolic studies.
Protocol for the Synthesis of Vardenafil N-oxide Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Vardenafil N-oxide, a known impurity and metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil. The synthesis involves the direct oxidation of Vardenafil. This reference standard is crucial for the accurate identification, quantification, and control of impurities in Vardenafil drug substances and products, ensuring their quality, safety, and efficacy. The protocol includes a detailed experimental procedure, a summary of quantitative data, and characterization methods for the synthesized standard.
Introduction
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum.[1] By inhibiting PDE5, Vardenafil enhances the erectile response to sexual stimulation. During the synthesis and storage of Vardenafil, various related substances, including this compound, can be formed as impurities. Regulatory agencies require the identification and control of such impurities in pharmaceutical products. Therefore, the availability of a well-characterized reference standard of this compound is essential for analytical method development, validation, and routine quality control.
This application note describes a straightforward and efficient method for the preparation of this compound from Vardenafil through an oxidation reaction.
Vardenafil Signaling Pathway
Vardenafil exerts its therapeutic effect by modulating the nitric oxide (NO)/cGMP signaling pathway in the smooth muscle cells of the corpus cavernosum.
References
Application Notes and Protocols: Vardenafil Metabolism and the Role of Vardenafil N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction.[1][2][3] Understanding its metabolic fate is crucial for comprehensive pharmacokinetic and pharmacodynamic assessments. The primary metabolic pathway for Vardenafil is N-desethylation, leading to the formation of its major active metabolite, N-desethylvardenafil (M1).[1][3] This process is predominantly mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms.
While Vardenafil N-oxide has been identified, it is primarily recognized as a process-related impurity that can arise during the synthesis of the Vardenafil active pharmaceutical ingredient, rather than a significant in vivo metabolite. This document provides a detailed overview of Vardenafil metabolism, focusing on the established major metabolite M1, and clarifies the current understanding of this compound. It includes protocols for the analysis of Vardenafil and M1 in biological matrices and discusses the characterization of this compound.
Vardenafil Metabolism
Vardenafil undergoes extensive hepatic metabolism. The key metabolic pathways include:
-
N-Desethylation: The principal metabolic route, converting Vardenafil to its major circulating and pharmacologically active metabolite, N-desethylvardenafil (M1). M1 exhibits a similar PDE5 inhibitory profile to the parent drug.
-
Oxidation and Degradation of the Piperazine Ring: This leads to the formation of other minor metabolites.
-
Hydroxylation: Minor hydroxylation of the arylmethyl or propyl group has also been observed.
Excretion of Vardenafil metabolites occurs mainly through feces (approximately 91-95%) with a smaller portion eliminated in the urine (approximately 2-6%).
Vardenafil Signaling Pathway
The therapeutic effect of Vardenafil is mediated by its inhibition of PDE5, which is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling cascade in the corpus cavernosum.
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters for Vardenafil and its major metabolite M1.
| Parameter | Vardenafil | N-desethylvardenafil (M1) | Reference(s) |
| Primary Metabolizing Enzyme | CYP3A4 (major), CYP3A5, CYP2C isoforms (minor) | - | |
| Plasma Concentration relative to Parent | - | ~26% of Vardenafil | |
| In vitro PDE5 Inhibitory Potency | IC50: 0.7 nM | 28% of Vardenafil's potency | |
| Terminal Half-life (t½) | 4-5 hours | 4-5 hours | |
| Plasma Protein Binding | ~95% | ~95% | |
| Excretion Route | Feces (~91-95%), Urine (~2-6%) | - |
Experimental Protocols
Protocol 1: Extraction and Quantification of Vardenafil and N-desethylvardenafil (M1) from Human Plasma by LC-MS/MS
This protocol provides a general framework for the simultaneous analysis of Vardenafil and its major metabolite, M1, in human plasma.
1. Materials and Reagents:
-
Vardenafil and N-desethylvardenafil (M1) reference standards
-
Internal standard (IS), e.g., Sildenafil or a stable isotope-labeled analog
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate or formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Illustrative):
-
LC System: A suitable UHPLC or HPLC system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analytes from endogenous interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
MRM Transitions (example):
-
Vardenafil: m/z 489.3 → 151.2
-
N-desethylvardenafil (M1): m/z 461.3 → 151.2
-
Sildenafil (IS): m/z 475.3 → 100.1
-
4. Data Analysis:
-
Construct calibration curves by plotting the peak area ratio of the analyte to the IS against the analyte concentration.
-
Quantify the concentrations of Vardenafil and M1 in the plasma samples using the calibration curves.
This compound: An Impurity Perspective
This compound has been identified as a related substance in the bulk synthesis of Vardenafil hydrochloride. Its presence is monitored during quality control procedures of the active pharmaceutical ingredient. For research purposes, it is important to be able to distinguish this compound from Vardenafil and its metabolites.
Characterization of this compound
The chemical structure and properties of this compound are distinct from Vardenafil.
| Property | Vardenafil | This compound | Reference(s) |
| Chemical Formula | C23H32N6O4S | C23H32N6O5S | |
| Molecular Weight | 488.61 g/mol | 504.61 g/mol | |
| Role | Active Pharmaceutical Ingredient | Synthetic Impurity |
Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are used for the structural elucidation and characterization of this compound. In mass spectrometry, this compound would exhibit a different parent ion mass compared to Vardenafil and its N-desethyl metabolite.
Conclusion
The primary metabolic pathway of Vardenafil involves N-desethylation to the active metabolite M1, which is a critical marker for understanding its in vivo disposition. This compound is not considered a significant in vivo metabolite but rather a synthetic impurity. The analytical protocols provided herein offer a robust framework for the accurate quantification of Vardenafil and its major metabolite M1, which is essential for pharmacokinetic studies and drug development. Researchers should be aware of this compound as a potential impurity in Vardenafil drug substance and employ appropriate analytical methods for its detection and control.
References
Application of Vardenafil N-oxide in Pharmaceutical Quality Control
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1] During the synthesis and storage of the Vardenafil drug substance, various process-related and degradation impurities can arise.[2] One such critical impurity is Vardenafil N-oxide, also known as Vardenafil Related Compound D in the United States Pharmacopeia (USP).[3] Its presence and quantity must be carefully monitored to ensure the safety, efficacy, and quality of the final drug product. This document provides detailed application notes and protocols for the use of this compound as a reference standard in the quality control of Vardenafil.
This compound is primarily formed under oxidative stress conditions.[3] Its effective identification and quantification are crucial for stability studies and for validating the manufacturing process of Vardenafil. The use of a well-characterized this compound reference standard is essential for the accurate validation of analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), which are employed for routine quality control and stability testing of Vardenafil.
2. Application of this compound as a Reference Standard
This compound serves as a critical reference standard in pharmaceutical quality control for the following applications:
-
Impurity Identification and Quantification: It is used to identify and quantify the this compound impurity in Vardenafil drug substance and drug products.
-
Method Validation: As a certified reference material, it is indispensable for the validation of analytical methods, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Stability Studies: It is used in forced degradation studies to understand the degradation pathways of Vardenafil and to develop stability-indicating analytical methods.
-
System Suitability Testing: It is used to verify the resolution and reproducibility of the chromatographic system before performing analytical testing.
Synthesis of this compound Reference Standard
A well-characterized reference standard of this compound is crucial for accurate analytical measurements. While specific proprietary synthesis methods may vary, a general approach for the N-oxidation of the piperazine nitrogen in Vardenafil can be employed. A common method involves the use of an oxidizing agent such as hydrogen peroxide in a suitable solvent. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC). Upon completion, the product is isolated and purified using techniques like column chromatography or recrystallization. The identity and purity of the synthesized this compound should be confirmed by comprehensive analytical characterization, including ¹H NMR, mass spectrometry, and HPLC.
Characterization of this compound Reference Standard
A comprehensive characterization of the this compound reference standard is mandatory to ensure its suitability. The following analytical techniques are typically employed:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the reference standard.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Thermogravimetric Analysis (TGA): To determine the water content and thermal stability.
-
Potency Determination: Typically by mass balance method or quantitative NMR (qNMR).
3. Experimental Protocols
Stability-Indicating UPLC Method for Vardenafil and its Impurities
This protocol describes a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Vardenafil and its related impurities, including this compound.
3.1.1. Chromatographic Conditions
| Parameter | Condition |
| Column | Zorbax Extended C18 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 20 mM Ammonium bicarbonate, pH adjusted to 5.0 with ortho-Phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A simple gradient program should be developed to achieve optimal separation. |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 25°C |
| UV Detection | 210 nm |
| Injection Volume | 2 µL |
3.1.2. Preparation of Solutions
-
Standard Solution: A stock solution of Vardenafil reference standard is prepared in a suitable diluent (e.g., acetonitrile). Working standards are prepared by diluting the stock solution to the desired concentrations.
-
Impurity Standard Solution: A stock solution of this compound reference standard is prepared in the diluent.
-
Sample Solution: The Vardenafil drug substance or a powdered composite of the drug product is accurately weighed and dissolved in the diluent to achieve a target concentration.
3.1.3. System Suitability
Before sample analysis, the chromatographic system must pass the system suitability tests. A solution containing Vardenafil and this compound is injected. The resolution between the Vardenafil and this compound peaks should be greater than 2.0.
3.1.4. Method Validation
The analytical method should be validated according to ICH guidelines. The validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are performed to demonstrate specificity.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
3.2. Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: Treat the sample with 0.1N HCl at 60°C.
-
Base Hydrolysis: Treat the sample with 0.1N NaOH at 60°C.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature. This compound is a known product of oxidative degradation.
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C).
-
Photolytic Degradation: Expose the drug substance to light as per ICH Q1B guidelines.
4. Data Presentation
The following tables summarize the validation data for a typical stability-indicating UPLC method for Vardenafil and its impurities.
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Resolution (Vardenafil and this compound) | > 2.0 | > 2.0 |
| Tailing Factor (Vardenafil) | ≤ 2.0 | 1.1 |
| Theoretical Plates (Vardenafil) | > 2000 | > 3000 |
| %RSD of 6 injections | ≤ 2.0% | < 1.0% |
Table 2: Method Validation Summary for this compound
| Validation Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | |
| - Intraday | < 2.0% |
| - Interday | < 2.0% |
| Limit of Detection (LOD) | Specific to the method and instrument |
| Limit of Quantification (LOQ) | Typically 0.05% of the test concentration |
| Robustness | No significant impact on results with minor changes in method parameters |
5. Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified degradation pathway of Vardenafil.
References
Application Note: Spectrophotometric Determination of Vardenafil N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vardenafil N-oxide is a known impurity and a primary metabolite of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The quantification of impurities and metabolites such as this compound is a critical aspect of drug development, quality control, and pharmacokinetic studies. While various chromatographic methods exist for the analysis of Vardenafil and its related substances, there is a need for simple, rapid, and cost-effective analytical procedures like UV-Vis spectrophotometry.
Principle
The proposed method is based on the direct measurement of the ultraviolet (UV) absorbance of this compound in a suitable solvent. Vardenafil exhibits a maximum absorbance (λmax) at approximately 270 nm[1]. It is anticipated that this compound will have a similar chromophoric system and thus a comparable UV absorbance profile. The concentration of this compound in a sample solution can be determined by measuring its absorbance at the λmax and correlating it with a standard calibration curve.
Experimental Protocols
Instrumentation
-
A double-beam UV-Vis spectrophotometer with a spectral bandwidth of 1 nm or less.
-
Matched quartz cuvettes with a 1 cm path length.
-
Calibrated analytical balance.
-
Volumetric flasks and pipettes (Class A).
Reagents and Materials
-
This compound reference standard (purity >98%).
-
Methanol (HPLC grade) or another suitable solvent. The solubility of Vardenafil is high in acidic conditions (pH 1-5) and low at neutral pH. The choice of solvent should be optimized during method development.
-
Distilled or deionized water.
Preparation of Standard Stock Solution
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the standard into a 100 mL volumetric flask.
-
Dissolve the standard in approximately 70 mL of methanol (or the chosen solvent) by sonication if necessary.
-
Bring the solution to volume with the same solvent and mix well. This will be the standard stock solution (100 µg/mL).
Preparation of Calibration Standards
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the solvent.
-
A suggested concentration range for the calibration curve is 2-20 µg/mL. For example, pipette 0.2, 0.4, 0.8, 1.2, 1.6, and 2.0 mL of the stock solution into separate 10 mL volumetric flasks and dilute to the mark with the solvent.
Determination of Wavelength of Maximum Absorbance (λmax)
-
Scan a mid-range standard solution (e.g., 10 µg/mL) from 400 nm to 200 nm against a solvent blank.
-
Identify the wavelength of maximum absorbance (λmax).
Construction of the Calibration Curve
-
Measure the absorbance of each calibration standard at the determined λmax.
-
Plot a graph of absorbance versus concentration (µg/mL).
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the correlation coefficient (r²), and other regression parameters.
Analysis of a Sample Solution
-
Prepare the sample solution containing this compound in the same solvent used for the standards, ensuring the final concentration is within the validated range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Calculate the concentration of this compound in the sample using the equation from the linear regression of the calibration curve.
Method Validation
The proposed method must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:
-
Linearity: Assessed by analyzing a minimum of five concentrations. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Determined by the standard addition method or by analyzing samples with known concentrations. The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of the same concentration on the same day. The relative standard deviation (RSD) should be <2%.
-
Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on different days, by different analysts, or with different equipment. The RSD should be <2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the standard deviation of the response and the slope of the calibration curve.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be evaluated by analyzing a placebo or a sample containing Vardenafil and other related impurities.
Data Presentation
The following tables present hypothetical data for the validation of the proposed spectrophotometric method for this compound.
Table 1: Linearity and Regression Data
| Parameter | Result |
| Linearity Range (µg/mL) | 2 - 20 |
| Regression Equation | y = 0.045x + 0.002 |
| Correlation Coefficient (r²) | 0.9998 |
| Slope (m) | 0.045 |
| Intercept (c) | 0.002 |
Table 2: Accuracy (Recovery) Study
| Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | % RSD |
| 8.0 | 7.95 | 99.38 | 0.85 |
| 10.0 | 10.05 | 100.50 | 0.65 |
| 12.0 | 11.92 | 99.33 | 0.72 |
Table 3: Precision Study
| Concentration (µg/mL) | Intra-day Precision (% RSD) (n=6) | Inter-day Precision (% RSD) (n=6) |
| 10.0 | 0.55 | 0.92 |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
Visualizations
// Nodes prep [label="Preparation of Standard \nand Sample Solutions", fillcolor="#F1F3F4", fontcolor="#202124"]; scan [label="UV-Vis Scan for λmax \n(200-400 nm)", fillcolor="#F1F3F4", fontcolor="#202124"]; calib [label="Preparation of \nCalibration Curve Standards", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_calib [label="Measure Absorbance of \nCalibration Standards at λmax", fillcolor="#4285F4", fontcolor="#FFFFFF"]; plot [label="Plot Absorbance vs. Concentration \n& Perform Linear Regression", fillcolor="#34A853", fontcolor="#FFFFFF"]; measure_sample [label="Measure Absorbance of \nSample Solution at λmax", fillcolor="#4285F4", fontcolor="#FFFFFF"]; quant [label="Quantify this compound \nusing Calibration Curve", fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="Report Results", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges prep -> scan; prep -> calib; scan -> measure_calib; calib -> measure_calib; measure_calib -> plot; prep -> measure_sample; scan -> measure_sample; plot -> quant; measure_sample -> quant; quant -> report; }
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Alternative Spectrophotometric Approaches
For enhanced specificity, particularly in complex matrices, derivatization reactions that produce a colored product with a λmax in the visible region can be explored. Several spectrophotometric methods for Vardenafil involve oxidation reactions or the formation of ion-pair complexes[2][3][4]. These approaches could potentially be adapted for this compound. However, this would require significant method development and validation to ensure the reactivity and stoichiometry of this compound in these reactions.
Conclusion
The proposed direct UV spectrophotometric method offers a simple and rapid approach for the determination of this compound. While this application note provides a comprehensive framework, it is imperative that the method is fully validated by the user to demonstrate its suitability for the intended purpose. This will ensure reliable and accurate quantification of this compound in research, quality control, and drug development settings.
References
- 1. Vardenafil dihydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Vardenafil in Pure and Dosage Forms by Spectrophotometry | Roopa | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]
- 4. [PDF] Spectrophotometric Quantification of Vardenafil in Bulk and Tablets | Semantic Scholar [semanticscholar.org]
Application Note: Quantification of Vardenafil N-oxide in Human Plasma by LC-MS/MS
Introduction
Vardenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction. The metabolism of vardenafil primarily occurs in the liver, leading to the formation of various metabolites, including Vardenafil N-oxide. Accurate quantification of these metabolites is crucial for pharmacokinetic studies and in the broader context of drug development. This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol provided is adapted from established methods for vardenafil and its other metabolites.[1][2][3]
Signaling Pathway of Vardenafil
Vardenafil exerts its therapeutic effect by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By preventing cGMP breakdown, vardenafil enhances the effect of nitric oxide (NO), a key mediator of smooth muscle relaxation and vasodilation in the corpus cavernosum, leading to an erection.
Vardenafil's mechanism of action in erectile dysfunction.
Experimental Protocol
This protocol is intended for research purposes and should be validated in the end-user's laboratory.
Materials and Reagents
-
This compound reference standard
-
Sildenafil (or other suitable analogue) as an internal standard (IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with appropriate anticoagulant)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL sildenafil in 50% methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Workflow for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, re-equilibrate at 5% B for 1 min |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3500 V |
Multiple Reaction Monitoring (MRM) Transitions
The precursor ion for this compound ([M+H]⁺) is m/z 505.2, based on its molecular weight of 504.60 g/mol . A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (-16 Da), resulting in a product ion corresponding to the parent drug, in this case, m/z 489.2. Other product ions can be identified from the fragmentation of the deoxygenated molecule.
Table 1: Proposed MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | 505.2 | 489.2 | ~35 | Quantifier (deoxygenation) |
| 505.2 | 151.1 | ~45 | Qualifier | |
| Sildenafil (IS) | 475.2 | 283.2 | ~30 | Quantifier |
| 475.2 | 100.1 | ~40 | Qualifier |
Note: Collision energies should be optimized for the specific instrument used.
Quantitative Data
The following table summarizes the expected performance characteristics of the method, based on validation data from similar assays for vardenafil.[2][4] This data should be established during in-house validation of the this compound assay.
Table 2: Illustrative Method Performance
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 100 ng/mL (r² > 0.995) |
| Lower Limit of Quantitation (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Recovery | > 85% |
Conclusion
This application note provides a comprehensive LC-MS/MS protocol for the quantification of this compound in human plasma. The method is based on a straightforward protein precipitation extraction and a rapid and sensitive LC-MS/MS analysis. While the provided MRM transitions and performance characteristics are based on sound chemical principles and data from related compounds, it is imperative that this method be fully validated in the end-user's laboratory to ensure compliance with regulatory standards.
References
- 1. benchchem.com [benchchem.com]
- 2. Liquid Chromatography-Tandem Mass Spectrometry Method for the Determination of Vardenafil and Its Application of Bioequivalence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Evaluation of Vardenafil N-oxide Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vardenafil is a potent and highly selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] By inhibiting PDE5, vardenafil leads to elevated intracellular cGMP levels, resulting in smooth muscle relaxation and vasodilation.[3][4] This mechanism of action is central to its therapeutic application in erectile dysfunction. Vardenafil N-oxide is a known metabolite and related substance of vardenafil.[5] Evaluating the biological activity of such metabolites is critical in drug development to understand the overall pharmacological and toxicological profile of the parent drug.
These application notes provide detailed protocols for a panel of cell-based assays to characterize the activity of this compound. The assays are designed to:
-
Determine the inhibitory potency of this compound on PDE5.
-
Quantify the impact on intracellular cGMP levels.
-
Measure the effect on intracellular nitric oxide production.
-
Assess the potential cytotoxicity of the compound.
Signaling Pathway Overview
The activity of Vardenafil and its analogs is intrinsically linked to the nitric oxide (NO)/cGMP signaling pathway. Upon stimulation, nitric oxide (NO) is produced, which then activates soluble guanylate cyclase (sGC) to synthesize cGMP. PDE5 is the primary enzyme responsible for the degradation of cGMP. Inhibition of PDE5 by compounds like Vardenafil results in the accumulation of cGMP, leading to downstream physiological effects.
Data Presentation: Potency and Selectivity
The inhibitory activity of a compound is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for Vardenafil against various phosphodiesterase isoforms, providing a benchmark for evaluating this compound.
| PDE Isoform | Vardenafil IC50 (nM) | This compound IC50 (nM) | Selectivity Ratio (PDE5 vs. Other) for Vardenafil |
| PDE1 | 180 | TBD | 257 |
| PDE2 | >1000 | TBD | >1428 |
| PDE3 | >1000 | TBD | >1428 |
| PDE4 | >1000 | TBD | >1428 |
| PDE5 | 0.7 | TBD * | 1 |
| PDE6 | 11 | TBD | 16 |
| PDE11 | 1970 | TBD | 2814 |
| Data for this compound to be determined experimentally. A hypothetical value can be used for initial comparative analysis. | |||
| Source for Vardenafil IC50 values. |
Experimental Protocols
Cell-Based PDE5 Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of this compound to inhibit PDE5 activity in a cellular context. A common method is the fluorescence polarization (FP) assay.
Workflow:
Protocol:
-
Cell Culture: Seed cells (e.g., HEK293 cells transfected with PDE5) in a 96-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control (Vardenafil) in an appropriate assay buffer.
-
Compound Addition: Add the diluted compounds to the respective wells of the cell plate. Include a vehicle control (e.g., 0.1% DMSO).
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compounds to enter the cells and interact with the enzyme.
-
Reaction Initiation: Add a fluorescently labeled cGMP substrate (e.g., FAM-cGMP) to each well.
-
Enzymatic Reaction: Incubate the plate for 60 minutes at 37°C.
-
Reaction Termination and Binding: Add a binding agent that specifically binds to the hydrolyzed fluorescent GMP product. This stops the reaction.
-
Final Incubation: Incubate for 30 minutes at room temperature.
-
Measurement: Read the fluorescence polarization on a microplate reader (e.g., excitation at 485 nm and emission at 535 nm).
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Intracellular cGMP Measurement Assay
This assay directly measures the accumulation of intracellular cGMP following the inhibition of PDE5 by this compound. A competitive enzyme immunoassay (EIA) is a common method for this purpose.
Workflow:
References
- 1. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes & Protocols: In Vivo Experimental Design for Vardenafil N-oxide Effects
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive framework for the in vivo investigation of Vardenafil N-oxide, a potential metabolite of the phosphodiesterase 5 (PDE5) inhibitor, Vardenafil. Given the limited public data on this compound, these protocols are based on established methodologies for characterizing PDE5 inhibitors and their metabolites. The objective is to guide researchers in determining the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound.
Background and Rationale
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, including the corpus cavernosum.[1] By inhibiting PDE5, Vardenafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation, which is the basis for its use in treating erectile dysfunction (ED).[2]
The metabolism of Vardenafil is primarily mediated by hepatic CYP3A4 enzymes, with the major circulating metabolite being M1 (N-desethylvardenafil).[3] However, during the synthesis and potential metabolism of tertiary amine-containing drugs like Vardenafil, N-oxide derivatives can be formed.[4][5] These N-oxide metabolites can possess their own pharmacological activity, act as prodrugs that convert back to the parent compound, or be inactive elimination products. The in vivo effects of this compound are currently uncharacterized. Therefore, a systematic in vivo study is necessary to understand its potential contribution to the overall pharmacological profile of Vardenafil.
This guide outlines a comprehensive experimental design to assess the pharmacokinetic profile, effects on erectile function, systemic hemodynamics, and target engagement of this compound in a validated animal model.
Signaling Pathway of PDE5 Inhibition
The primary mechanism of action for Vardenafil and potentially its N-oxide metabolite involves the nitric oxide (NO)/cGMP signaling pathway. Understanding this pathway is crucial for designing and interpreting pharmacodynamic studies.
In Vivo Experimental Design
A logical workflow is essential for a comprehensive in vivo study, linking pharmacokinetic measurements with pharmacodynamic outcomes.
Animal Model
Sprague-Dawley rats (male, 10-12 weeks old) are a suitable model due to their widespread use in erectile dysfunction and cardiovascular research. For studies focused on a disease state, a model of diabetic ED can be induced using streptozotocin (STZ). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Study Groups
A minimum of four groups (n=8-10 animals per group) are recommended for initial screening:
-
Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose in water, p.o.)
-
Group 2: Vardenafil (Positive Control, e.g., 10 mg/kg, p.o.)
-
Group 3: this compound (Low Dose, e.g., 3 mg/kg, p.o.)
-
Group 4: this compound (High Dose, e.g., 30 mg/kg, p.o.) Doses are hypothetical and should be determined based on preliminary in vitro potency and tolerability studies.
Experimental Protocols
Protocol 1: Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile and key PK parameters of this compound.
Materials:
-
This compound (synthesized and purity-confirmed)
-
Dosing vehicle
-
Microcentrifuge tubes with anticoagulant (e.g., K2-EDTA)
-
LC-MS/MS system
Procedure:
-
Administer this compound to rats via oral gavage at the predetermined doses.
-
Collect blood samples (~150 µL) from the tail vein or other appropriate site at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Immediately transfer blood into tubes containing anticoagulant and place on ice.
-
Centrifuge the blood at 4,000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
Quantify the concentration of this compound (and potentially its parent, Vardenafil, to check for in vivo reduction) in plasma samples using a validated LC-MS/MS method.
-
Calculate PK parameters using non-compartmental analysis software.
Protocol 2: Pharmacodynamic (PD) Study - Erectile Function
Objective: To assess the effect of this compound on erectile response by measuring intracavernosal pressure (ICP).
Materials:
-
Anesthetic (e.g., pentobarbital, 45 mg/kg, i.p.)
-
Physiological data acquisition system (e.g., Biopac MP150)
-
Pressure transducers
-
Bipolar platinum hook electrode
-
24-gauge needle connected to PE-50 tubing
-
Heparinized saline (250 U/mL)
Procedure:
-
Administer the test compound or vehicle at a set time before the procedure (e.g., 60 minutes for oral dosing).
-
Anesthetize the rat and place it on a heated surgical pad.
-
Perform a midline abdominal incision to expose the cavernous nerve. Place a bipolar electrode around the nerve for stimulation.
-
Expose the penile crus and insert a 24-gauge needle connected to a pressure transducer via PE-50 tubing to measure ICP.
-
Expose and cannulate the carotid artery to measure mean arterial pressure (MAP).
-
Allow the animal to stabilize for 10-15 minutes.
-
Stimulate the cavernous nerve (e.g., 5V, 15 Hz, 60-second duration) and record the maximal ICP and total ICP (area under the curve).
-
Record MAP simultaneously throughout the experiment.
-
Calculate the erectile response as the ratio of maximal ICP to MAP (ICP/MAP) to normalize for systemic blood pressure changes.
Protocol 3: Target Engagement - Tissue cGMP Measurement
Objective: To determine if this compound engages its target in relevant tissue by measuring cGMP levels.
Materials:
-
Liquid nitrogen
-
Tissue homogenizer
-
Commercial cGMP ELISA kit
-
Phosphate-buffered saline (PBS)
Procedure:
-
At the end of the PD study (or in a separate cohort of animals), euthanize the rat at the time of expected peak compound effect.
-
Rapidly excise the corpus cavernosum tissue.
-
Immediately snap-freeze the tissue in liquid nitrogen to prevent cGMP degradation and store at -80°C.
-
On the day of the assay, weigh the frozen tissue and homogenize it in lysis buffer provided by the ELISA kit on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant and measure the cGMP concentration using a competitive ELISA kit according to the manufacturer’s instructions.
-
Normalize the cGMP concentration to the total protein content of the sample, determined by a standard protein assay (e.g., BCA).
Data Presentation
Quantitative data should be structured in tables for clear comparison between treatment groups.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Units | This compound (Low Dose) | This compound (High Dose) |
|---|---|---|---|
| Cmax | ng/mL | Mean ± SEM | Mean ± SEM |
| Tmax | h | Median (Range) | Median (Range) |
| AUC(0-t) | ng·h/mL | Mean ± SEM | Mean ± SEM |
| t½ | h | Mean ± SEM | Mean ± SEM |
Table 2: Hemodynamic and Erectile Function Parameters
| Parameter | Vehicle | Vardenafil (10 mg/kg) | This compound (Low Dose) | This compound (High Dose) |
|---|---|---|---|---|
| Baseline MAP (mmHg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Max ICP (mmHg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Max ICP / MAP Ratio | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Corpus Cavernosum cGMP Concentrations
| Parameter | Vehicle | Vardenafil (10 mg/kg) | This compound (Low Dose) | This compound (High Dose) |
|---|
| cGMP (pmol/mg protein) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Logical Relationships in Data Interpretation
The relationship between drug exposure, target engagement, and physiological response is key to understanding the compound's mechanism of action.
By following these detailed protocols, researchers can conduct a robust in vivo evaluation of this compound, generating the necessary data to understand its pharmacokinetic properties and its potential as a pharmacologically active metabolite.
References
- 1. Animal models of erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vardenafil | C23H32N6O4S | CID 135400189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Metabolic N-oxidation products of aliphatic amines as potential mediators in amine pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Quantification of Vardenafil and N-desethylvardenafil in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of vardenafil and its major active metabolite, N-desethylvardenafil, in biological matrices using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the major active metabolite of vardenafil that should be quantified in pharmacokinetic studies?
A1: The major active metabolite of vardenafil is N-desethylvardenafil.[1] Vardenafil is primarily metabolized in the liver by CYP3A4 enzymes to form this active metabolite.[1] Therefore, for comprehensive pharmacokinetic and pharmacodynamic studies, it is crucial to quantify both vardenafil and N-desethylvardenafil.[1][2]
Q2: What are the typical mass transitions (MRM) for vardenafil and N-desethylvardenafil in LC-MS/MS analysis?
A2: For positive electrospray ionization (ESI) mode, the commonly used MRM transitions are summarized in the table below. It is important to note that these should be optimized for the specific mass spectrometer being used.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Vardenafil | 489.1 | 151.2 | ESI+ | |
| N-desethylvardenafil | 460.9 | 151.2 | ESI+ | |
| Sildenafil (IS) | 475.3 | 100.1 | ESI+ | |
| Tadalafil (IS) | 390.0 | 169.0 | ESI+ | |
| Alprazolam (IS) | 309.2 | 281.0 | ESI+ |
Q3: What are the recommended sample preparation techniques for extracting vardenafil and N-desethylvardenafil from plasma?
A3: Two common and effective methods for extracting vardenafil and its metabolite from plasma are liquid-liquid extraction (LLE) and protein precipitation (PPT).
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analytes from an alkalinized plasma sample into an organic solvent. A published method uses ethyl acetate for this purpose.
-
Protein Precipitation (PPT): This is a simpler and faster method where a cold organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. The supernatant is then directly analyzed.
The choice between LLE and PPT may depend on the required sensitivity and the complexity of the matrix.
Q4: What are the general recommendations for the stability of vardenafil and N-desethylvardenafil in biological samples?
A4: Vardenafil has been shown to be stable under various conditions. One study found that it is stable in acetonitrile for 48 hours. It is relatively stable to degradation in acidic and basic solutions at room temperature but shows some degradation under more stressed conditions like heating. Significant degradation has been observed with peroxide hydrolysis. While specific stability data for N-desethylvardenafil is less detailed in the literature, methods that simultaneously quantify both compounds with good accuracy and precision suggest that it has comparable stability under typical bioanalytical processing and storage conditions. It is always recommended to perform your own stability studies under your specific experimental conditions, including freeze-thaw cycles, short-term benchtop stability, and long-term storage.
Troubleshooting Guide
This guide addresses common issues encountered during the quantification of vardenafil and N-desethylvardenafil.
Problem 1: Poor sensitivity or no detectable peak for the analytes.
| Possible Cause | Troubleshooting Step |
| Suboptimal Mass Spectrometer Parameters | Ensure the mass spectrometer is tuned and calibrated. Optimize the MRM transitions (precursor and product ions) and collision energy for both vardenafil and N-desethylvardenafil. |
| Inefficient Extraction Recovery | Evaluate your sample preparation method. For LLE, ensure the pH of the plasma is optimized for extraction and that the organic solvent is appropriate. For PPT, ensure the ratio of acetonitrile to plasma is sufficient for complete protein removal. |
| Analyte Degradation | Review sample handling and storage procedures. Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles. Consider potential degradation due to light or pH during sample processing. |
| Matrix Effects (Ion Suppression) | See Problem 2 for detailed troubleshooting. |
Problem 2: High variability in results and poor reproducibility (high %CV).
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent pipetting and vortexing during the extraction process. Automating liquid handling steps can improve reproducibility. |
| Significant Matrix Effects | Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analytes, are a common cause of variability. To mitigate this: - Improve sample cleanup by optimizing the LLE or PPT protocol. - Modify the chromatographic method to separate the analytes from interfering matrix components. - Use a stable isotope-labeled internal standard if available. |
| Internal Standard (IS) Issues | Ensure the internal standard is added consistently to all samples and standards. The IS should have similar extraction and ionization properties to the analytes. Sildenafil, tadalafil, and alprazolam have been successfully used as internal standards for vardenafil analysis. |
| Instrumental Instability | Check for fluctuations in the LC pump flow rate and the stability of the mass spectrometer's ion source. |
Problem 3: Peak tailing or poor peak shape in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Column Contamination or Degradation | Flush the column with a strong solvent or replace it if necessary. The use of a guard column is recommended to protect the analytical column. |
| Suboptimal Mobile Phase | Adjust the pH or the organic solvent composition of the mobile phase. Vardenafil contains amine groups that can interact with residual silanols on the column, leading to tailing. Using a column with end-capping or a mobile phase with an appropriate buffer can help. |
| Sample Overload | Reduce the injection volume or the concentration of the sample. |
Experimental Protocols
Protocol 1: LC-MS/MS Method for Simultaneous Quantification of Vardenafil and N-desethylvardenafil in Human Plasma
This protocol is based on the method described by Ku et al., 2009.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.25 mL of human plasma in a microcentrifuge tube, add the internal standard (e.g., sildenafil).
-
Alkalinize the plasma sample.
-
Add 1 mL of ethyl acetate and vortex for an extended period.
-
Centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC Column: Luna C18 (50 mm x 2.0 mm, 3 µm) or equivalent.
-
Mobile Phase: Isocratic elution with 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: Appropriate for the sensitivity of the instrument.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: See the table in the FAQ section.
Protocol 2: Protein Precipitation for Sample Preparation
This protocol is based on the method described by Gan et al., 2021.
1. Sample Preparation
-
To 100 µL of plasma, add the internal standard.
-
Add 200 µL of ice-cold acetonitrile.
-
Vortex thoroughly to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or vial for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the quantification of vardenafil and its metabolites.
Caption: A logical approach to troubleshooting common bioanalytical issues.
References
Optimizing the stability of Vardenafil N-oxide in analytical samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the stability of Vardenafil N-oxide in analytical samples. The following information is designed to help you troubleshoot common issues and answer frequently asked questions related to the handling, storage, and analysis of this compound.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| 1. Appearance of Unexpected Peaks in Chromatograms | Degradation of this compound: this compound, like other tertiary amine N-oxides, can be susceptible to thermal and pH-related degradation. The parent compound, Vardenafil, is known to degrade under acidic, basic, thermal, and photolytic stress.[1][2] | - Review Sample Preparation and Storage: Ensure samples are prepared fresh. If storage is necessary, keep them at refrigerated temperatures (2-8°C) and protected from light.[3][4] Avoid prolonged exposure to ambient temperatures. - pH Control: Maintain the pH of your sample solutions within a stable range. Amine oxides are generally more stable in slightly acidic to neutral conditions (pH 4-7).[2] - Check for Contaminants: Ensure the purity of your solvents and reagents, as contaminants can catalyze degradation. |
| 2. Loss of this compound Concentration Over Time | Adsorption to Surfaces: Highly polar molecules like N-oxides can adsorb to glass or plastic surfaces, especially at low concentrations. | - Use Appropriate Labware: Consider using silanized glassware or low-adsorption polypropylene tubes to minimize surface binding. - Sample Matrix: Ensure the sample is fully dissolved and consider using a sample matrix that minimizes adsorption. |
| Chemical Degradation: As mentioned above, thermal stress or inappropriate pH can lead to the degradation of the analyte. | - Perform a Time-Course Study: Analyze your sample at different time points under your typical experimental conditions to understand the rate of degradation. - Minimize Experiment Duration: Plan your analytical runs to minimize the time samples spend in the autosampler. | |
| 3. Inconsistent or Irreproducible Results | Inconsistent Sample Handling: Variations in sample preparation, such as sonication time or temperature, can lead to variability. | - Standardize Protocols: Ensure all samples and standards are prepared using a consistent and well-documented procedure. - Ensure Homogeneity: Thoroughly mix all solutions before taking aliquots for analysis. |
| Ongoing Degradation During Analysis: If the analytical run is lengthy, degradation may occur in the autosampler. | - Control Autosampler Temperature: If available, set the autosampler temperature to a lower value (e.g., 4°C). - Sequence Optimization: Place quality control samples throughout your analytical sequence to monitor for any time-dependent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a known impurity and a potential metabolite of Vardenafil, a medication used to treat erectile dysfunction. Ensuring its stability in analytical samples is crucial for accurate quantification in pharmaceutical quality control, impurity profiling, and pharmacokinetic studies.
Q2: What are the primary factors that can affect the stability of this compound?
A2: The stability of tertiary amine N-oxides like this compound is primarily influenced by temperature, pH, and light exposure. High temperatures can lead to thermal decomposition, while extreme pH values can catalyze hydrolysis or other degradation reactions.
Q3: What are the recommended storage conditions for this compound analytical samples?
A3: For short-term storage, it is recommended to keep analytical samples refrigerated at 2-8°C and protected from light. For long-term storage, freezing at -20°C or below is advisable, although freeze-thaw stability should be evaluated.
Q4: How does pH affect the stability of this compound?
A4: Tertiary amine N-oxides are weak bases with pKa values typically in the range of 4-5. They are generally more stable in a slightly acidic to neutral pH range. In highly acidic or alkaline solutions, the rate of degradation can increase.
Q5: What are the potential degradation pathways of this compound?
A5: While specific degradation pathways for this compound are not extensively documented, general degradation pathways for tertiary amine N-oxides include:
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Reduction: The N-oxide can be reduced back to the parent amine (Vardenafil).
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Thermal Rearrangements: At elevated temperatures, rearrangements such as the Cope elimination or Meisenheimer rearrangement can occur.
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Hydrolysis: The piperazine ring or other functional groups in the molecule may be susceptible to hydrolysis under acidic or basic conditions.
Quantitative Data
The following table summarizes the stability of the parent compound, Vardenafil, under various stress conditions, which can provide insights into the potential stability of this compound.
Table 1: Summary of Forced Degradation Studies on Vardenafil
| Stress Condition | Reagent/Condition | Observation for Vardenafil | Reference(s) |
| Acid Hydrolysis | 0.1N HCl | Prone to degradation | |
| Base Hydrolysis | 0.1N NaOH | Prone to degradation | |
| Neutral Hydrolysis | Water | Stable | |
| Oxidative Stress | 3% H₂O₂ | Stable | |
| Thermal Stress | 60°C | Prone to degradation | |
| Photolytic Stress | Sunlight/UV | Prone to degradation |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is adapted from validated methods for Vardenafil and is suitable for monitoring the stability of this compound.
-
Instrumentation: HPLC or UPLC system with a UV or PDA detector.
-
Column: C18 stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 15 mM Ammonium Formate buffer.
-
Mobile Phase B: Acetonitrile.
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Isocratic elution with a mixture of Mobile Phase A and B (e.g., 58:42 v/v).
-
-
Flow Rate: 0.9 mL/min.
-
Detection Wavelength: 246 nm.
-
Column Temperature: 30°C.
-
Sample Preparation:
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Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.
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For forced degradation studies, subject the stock solution to stress conditions (e.g., heat, acid, base, light).
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If necessary, neutralize acidic or basic samples before injection.
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Dilute the samples to an appropriate concentration with the mobile phase.
-
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Analysis: Inject the prepared samples into the HPLC system. Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.
Visualizations
Caption: Key factors influencing the stability of this compound.
Caption: Workflow for assessing this compound stability.
References
Overcoming matrix effects in Vardenafil N-oxide LC-MS/MS analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of Vardenafil N-oxide. Our aim is to help you overcome common challenges, with a specific focus on mitigating matrix effects to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), negatively affecting the accuracy, precision, and sensitivity of the analysis.[1][2] In complex biological samples, endogenous components like phospholipids and salts are common sources of matrix effects.[3]
Q2: I am observing low signal intensity for this compound. Could this be due to ion suppression?
A2: Yes, low signal intensity is a common symptom of ion suppression.[4] This occurs when matrix components compete with this compound for ionization in the MS source, reducing its signal. To confirm this, a post-column infusion experiment can be performed. This involves infusing a standard solution of this compound directly into the MS while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
Q3: What is the most effective way to compensate for matrix effects in my assay?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement. This allows for accurate quantification based on the analyte-to-IS ratio. If a SIL-IS is not available, a structural analog can be used, though it may not compensate for matrix effects as effectively.
Q4: Can my choice of sample preparation method influence the severity of matrix effects?
A4: Absolutely. A robust sample preparation method is your first line of defense against matrix effects. Methods like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are generally more effective at removing interfering matrix components than simpler methods like protein precipitation (PPT). The goal is to selectively extract this compound while leaving behind the bulk of the matrix components.
Q5: Are there any chromatographic strategies I can employ to reduce matrix effects?
A5: Yes, optimizing chromatographic conditions is a key strategy. By improving the separation of this compound from co-eluting matrix components, you can minimize their impact on ionization. This can be achieved by adjusting the mobile phase composition, gradient profile, or switching to a column with a different stationary phase to alter selectivity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column Contamination or Degradation | - Flush the column with a strong solvent. - Replace the guard column. - If the problem persists, replace the analytical column. |
| Inappropriate Mobile Phase pH | - Adjust the mobile phase pH to ensure this compound is in a single ionic state. | |
| Inconsistent or Irreproducible Results | Variable Matrix Effects | - Implement a more rigorous sample cleanup method (e.g., switch from PPT to SPE). - Use a stable isotope-labeled internal standard. - Prepare calibration standards and quality controls in a matrix that matches the study samples (matrix-matched calibration). |
| Sample Carryover | - Optimize the injector wash procedure with a strong solvent. - Inject blank samples between unknown samples to assess for carryover. | |
| Low Analyte Recovery | Inefficient Extraction | - Optimize the pH of the sample before extraction. - Test different extraction solvents (for LLE) or sorbents and elution solvents (for SPE). |
| Analyte Instability | - Assess the stability of this compound in the biological matrix and during all steps of the sample preparation process (e.g., freeze-thaw cycles, bench-top stability). | |
| High Background Noise | Contaminated Mobile Phase or LC System | - Use high-purity, LC-MS grade solvents and additives. - Filter all mobile phases before use. - Flush the LC system thoroughly. |
| Dirty Ion Source | - Clean the ion source components according to the manufacturer's instructions. |
Quantitative Data Summary
The following tables summarize key quantitative parameters from published LC-MS/MS methods for Vardenafil, which can serve as a reference for developing a method for its N-oxide metabolite.
Table 1: Sample Preparation and Recovery Data for Vardenafil
| Sample Preparation Method | Biological Matrix | Analyte Concentration | Mean Recovery (%) | Internal Standard | Reference |
| Liquid-Liquid Extraction | Human Plasma | Not Specified | 95.1 | Sildenafil | |
| Protein Precipitation | Rabbit Plasma | LQC, MQC, HQC | 101.4 | Tadalafil | |
| Solid-Phase Extraction (Plexa PCX) | Dietary Supplement | 20 ng/g | 93.1 | Sildenafil-d8 | |
| Liquid-Liquid Extraction & SPE | Rat Urine | 7 - 500 ng/mL | 66.3 - 66.8 | Sildenafil |
Table 2: Matrix Effect and Method Sensitivity Data for Vardenafil
| Method | Biological Matrix | Matrix Effect Evaluation | Result | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Rabbit Plasma | Post-extraction spike | RSD ≤ 4.38% | 0.5 | |
| LC-MS/MS | Rat Urine | Normalized Matrix Factor | 1.10 - 1.17 | 7 | |
| HPLC-MS/MS | Human Plasma | Not explicitly stated | - | 0.2 | |
| LC-MS/MS | Human Plasma | Not explicitly stated | - | 0.05 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects by Post-Column Infusion
This protocol allows for the qualitative identification of regions in the chromatogram where ion suppression or enhancement occurs.
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System Setup:
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Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
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Infuse the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the MS source via a T-connector placed after the LC column.
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Establish a stable baseline signal for the this compound parent-product ion transition.
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Analysis:
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Inject a blank, extracted matrix sample (prepared using your intended sample preparation method) onto the LC column.
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Monitor the baseline signal of the infused this compound.
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Interpretation:
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A decrease in the baseline signal indicates ion suppression at that retention time.
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An increase in the baseline signal indicates ion enhancement.
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The goal is to have the retention time of your this compound peak in a region with no significant deviation from the baseline.
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Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for a more rigorous sample cleanup to minimize matrix components.
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Sample Pre-treatment:
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Thaw plasma or urine samples at room temperature.
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Vortex mix the samples to ensure homogeneity.
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Spike the samples with the internal standard.
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Acidify the sample (e.g., with phosphoric acid) to ensure the analyte is in the correct ionic state for binding to the sorbent.
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SPE Cartridge Conditioning:
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Condition a polymeric cation exchange (PCX) SPE cartridge by passing methanol followed by equilibration with water.
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Loading:
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Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
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Washing:
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Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
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Elution:
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Elute this compound and the internal standard using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
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Dry-down and Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Troubleshooting workflow for low signal intensity issues.
Caption: Comparison of sample preparation techniques for matrix effect reduction.
References
Vardenafil N-oxide reference standard storage and handling best practices
This technical support center provides comprehensive guidance on the best practices for the storage and handling of the Vardenafil N-oxide reference standard. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and accurate use of this standard in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for the this compound reference standard?
A1: To ensure the long-term stability of the this compound reference standard, it should be stored in its original, tightly sealed container at a temperature of 2-8°C.[1] It is also crucial to protect the standard from light and humidity.[2] For extended storage, some suppliers of the parent compound, Vardenafil hydrochloride, recommend temperatures as low as -20°C and storage with a desiccant.[3]
Q2: What is the shelf life and retest date of the this compound reference standard?
A2: The shelf life and retest date are determined by the manufacturer and are indicated on the Certificate of Analysis (CoA) provided with the reference standard. It is critical to adhere to these dates to ensure the accuracy of experimental results.[3][4] If no retest date is provided, a conservative initial retest period of 6 to 12 months can be considered, with subsequent retesting to extend the use date.
Q3: How should I handle the this compound reference standard upon receipt?
A3: Upon receipt, visually inspect the container for any damage. The standard should be stored under the recommended conditions immediately. Before use, allow the container to equilibrate to room temperature to prevent condensation, which could introduce moisture.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is recommended to wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust, a dust mask or respirator should be used. Handling should be performed in a well-ventilated area or under a fume hood.
Q5: In which solvents is this compound soluble and what is its stability in solution?
Troubleshooting Guide
Issue 1: Appearance of Unexpected Peaks in Chromatogram
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Possible Cause A: Degradation of the Reference Standard. this compound, similar to its parent compound Vardenafil, can degrade under certain conditions. Vardenafil has been shown to be susceptible to degradation under acidic and basic hydrolysis, as well as thermal and photolytic stress.
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Troubleshooting Steps:
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Review the storage and handling procedures of the reference standard to ensure they align with the recommendations.
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Prepare a fresh solution of the reference standard and re-analyze.
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If the issue persists, it may indicate degradation of the solid standard. Consider using a fresh vial of the reference standard.
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-
-
Possible Cause B: Contamination. Contamination can be introduced from various sources, including solvents, glassware, or improper handling.
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Troubleshooting Steps:
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Analyze a solvent blank to rule out contamination from the mobile phase.
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Ensure all glassware is thoroughly cleaned and dried.
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Review handling procedures to minimize the risk of cross-contamination.
-
-
Issue 2: Inconsistent Assay Results
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Possible Cause A: Inaccurate Standard Concentration. This could be due to weighing errors or incomplete dissolution of the standard.
-
Troubleshooting Steps:
-
Verify the calibration and accuracy of the balance used for weighing.
-
Ensure the reference standard is completely dissolved in the chosen solvent before further dilution. Sonication may aid in dissolution.
-
-
-
Possible Cause B: Instability of the Standard Solution. As mentioned, while stable for a limited time, prolonged storage of solutions can lead to degradation.
-
Troubleshooting Steps:
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Always prepare fresh standard solutions for each analytical run.
-
If using an autosampler, consider its temperature control capabilities to maintain the stability of the solutions during the analysis sequence.
-
-
Quantitative Data Summary
The following table summarizes the stability of the parent compound, Vardenafil, under various stress conditions. This information can serve as a valuable guide for understanding the potential stability of this compound.
| Stress Condition | Reagent/Environment | Duration | Observation for Vardenafil |
| Acid Hydrolysis | 0.1N HCl | 48 hours | Slight degradation observed. |
| Base Hydrolysis | 0.1N NaOH | 48 hours | Significant degradation observed. |
| Oxidative Stress | 3% H₂O₂ | 48 hours | Considerable degradation observed. |
| Thermal Stress | 60°C | 7 days | Prone to degradation. |
| Photolytic Stress | Sunlight | 7 days | Prone to degradation. |
| Neutral Hydrolysis | Water | 48 hours | Stable. |
| Solution Stability | Acetonitrile | 48 hours | Stable at room temperature. |
Experimental Protocols
Protocol 1: Preparation of a this compound Standard Stock Solution (1 mg/mL)
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Materials: this compound reference standard, HPLC-grade acetonitrile, analytical balance, Class A volumetric flask (e.g., 10 mL), spatula, and weighing paper.
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Procedure:
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Allow the this compound reference standard container to equilibrate to room temperature.
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Accurately weigh approximately 10 mg of the reference standard onto weighing paper.
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Carefully transfer the weighed standard into a 10 mL volumetric flask.
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Add approximately 7 mL of acetonitrile to the flask.
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Sonicate for 5-10 minutes to ensure complete dissolution.
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Allow the solution to return to room temperature.
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Add acetonitrile to the flask up to the mark.
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Stopper the flask and invert it several times to ensure homogeneity.
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This stock solution should be prepared fresh. If short-term storage is necessary, store in a tightly sealed, light-protected container in a refrigerator (2-8°C) for no longer than 48 hours.
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Protocol 2: General HPLC Method for Vardenafil and its Impurities
This is a general method based on published literature for Vardenafil and its related substances. Method optimization may be required for specific applications.
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Column: C18, 5 µm particle size, e.g., 250 x 4.6 mm.
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Mobile Phase A: 20 mM Ammonium bicarbonate buffer, pH adjusted to 5.0 with orthophosphoric acid.
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Mobile Phase B: Acetonitrile.
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Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over the run time to elute all components.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection Wavelength: 210 nm.
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Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Caption: Logical relationships in the reference standard workflow.
References
- 1. A Validated Rapid Stability-Indicating Method for the Determination of Related Substances in Vardenafil Hydrochloride by Ultra-Performance Liquid Chromatography [scirp.org]
- 2. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. eag.com [eag.com]
Technical Support Center: Method Refinement for Sensitive Detection of Vardenafil N-oxide
Welcome to the technical support center for the sensitive detection of Vardenafil N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its sensitive detection important?
This compound is a known impurity and a potential metabolite of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor used to treat erectile dysfunction.[1] Its sensitive and accurate detection is crucial for pharmaceutical quality control, impurity profiling, and pharmacokinetic studies to ensure the safety and efficacy of Vardenafil-containing products.
Q2: Which analytical technique is most suitable for the sensitive detection of this compound?
Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the most suitable technique for the sensitive and selective quantification of this compound in various matrices, including biological samples and pharmaceutical formulations.[2][3][4][5] This method offers high sensitivity, allowing for the detection of low-level impurities and metabolites.
Q3: What are the expected precursor and product ions for this compound in mass spectrometry?
The molecular weight of Vardenafil is 488.6 g/mol , and its protonated molecule [M+H]⁺ is observed at m/z 489. This compound contains an additional oxygen atom, so its protonated molecule [M+H]⁺ is expected at m/z 505. A characteristic fragmentation of N-oxides is the neutral loss of an oxygen atom (16 Da), which can be induced by thermal activation in the ion source. Therefore, a primary product ion for this compound would be at m/z 489. Other product ions would likely be similar to those of Vardenafil, such as m/z 151 and 312.
Q4: How can I handle the potential instability of this compound during analysis?
N-oxide metabolites can be unstable and may revert to the parent drug. To minimize this, it is recommended to:
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Keep samples at a low temperature (e.g., 4°C or on ice) during processing.
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Avoid prolonged exposure to acidic or basic conditions.
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Use fresh solutions and analyze samples as quickly as possible after preparation.
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Optimize the temperature of the mass spectrometer's ion source to minimize in-source degradation, unless the in-source fragmentation is being used diagnostically.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Sensitivity / No Signal for this compound | 1. Incorrect Mass Spectrometer Settings: Wrong precursor or product ion selected. | 1. Ensure the mass spectrometer is set to monitor the correct MRM transitions for this compound (e.g., 505 → 489, 505 → 151). Optimize collision energy and other MS parameters. |
| 2. In-source Degradation: this compound may be degrading to Vardenafil in the ion source. | 2. Lower the ion source temperature. Observe the signal for Vardenafil (m/z 489) to see if it increases as the N-oxide signal decreases. | |
| 3. Poor Ionization: Suboptimal mobile phase pH or composition. | 3. Ensure the mobile phase has a pH suitable for positive electrospray ionization (ESI), typically acidic (e.g., containing 0.1% formic acid). | |
| High Background Noise | 1. Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the signal. | 1. Improve sample clean-up using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Adjust the chromatographic gradient to better separate this compound from interfering matrix components. |
| 2. Contaminated LC-MS System: Buildup of contaminants in the system. | 2. Flush the LC system and mass spectrometer with appropriate cleaning solutions. | |
| Poor Peak Shape (Tailing or Fronting) | 1. Inappropriate Column Chemistry: The analytical column is not suitable for the analyte. | 1. Use a C18 column, which is commonly used for Vardenafil and its analogues. |
| 2. Suboptimal Mobile Phase: Incorrect mobile phase composition or gradient. | 2. Optimize the mobile phase composition (e.g., acetonitrile/water with formic acid) and the gradient elution program to achieve a symmetrical peak shape. | |
| Inconsistent Results / Poor Reproducibility | 1. Sample Degradation: this compound is degrading in the prepared samples over time. | 1. Analyze samples immediately after preparation or store them at -80°C. Perform stability tests to understand the analyte's stability in the sample matrix and autosampler. |
| 2. Inefficient Sample Extraction: The extraction method is not consistently recovering the analyte. | 2. Validate the sample extraction procedure for recovery and reproducibility. Protein precipitation with acetonitrile is a common and simple method for plasma samples. |
Experimental Protocols
Proposed LC-MS/MS Method for this compound
This protocol is a refined method based on validated methods for Vardenafil and general principles for N-oxide analysis.
1. Sample Preparation (Protein Precipitation for Plasma)
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To 100 µL of plasma sample, add an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, increase to 90% B over 5 min, hold for 1 min, return to 10% B and equilibrate for 2 min. |
3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: 505 → 489 (Quantifier), 505 → 151 (Qualifier) Vardenafil (for monitoring degradation): 489 → 151 |
| Ion Source Temperature | 350 - 450°C (Optimize to minimize in-source degradation) |
| Collision Energy | Optimize for each transition |
Data Presentation
Table 1: Proposed MRM Transitions for this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |
| This compound | 505 | 489 | Quantifier |
| This compound | 505 | 151 | Qualifier |
| Vardenafil | 489 | 151 | Degradation Monitoring |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons |
| Protein Precipitation | Simple, fast, inexpensive. | May not remove all matrix interferences. |
| Liquid-Liquid Extraction | Cleaner extracts than protein precipitation. | More labor-intensive, requires solvent evaporation and reconstitution. |
| Solid-Phase Extraction | Provides the cleanest extracts, high recovery. | Most expensive and time-consuming method development. |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Validated LC-MS/MS assay for the quantitative determination of vardenafil in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Vardenafil in Human Plasma by LC/MS/MS and its Clinical Applications | Scholars Middle East Publishers [saudijournals.com]
- 4. saudijournals.com [saudijournals.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Addressing poor peak shape in Vardenafil N-oxide chromatography
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape in the chromatographic analysis of Vardenafil N-oxide.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak frequently exhibiting tailing?
A1: Peak tailing for this compound, a compound with basic nitrogen groups, is most commonly caused by secondary interactions with the stationary phase.[1] The primary cause is the electrostatic interaction between the protonated basic analyte and ionized residual silanol groups (Si-OH) on the surface of silica-based columns, such as C18.[2][3][4] These interactions create multiple retention mechanisms, where one becomes overloaded, disrupting the ideal symmetrical peak shape.[2] Other contributing factors can include column contamination, trace metal contamination in the silica matrix, or using older, less deactivated "Type A" silica columns.
Q2: How does the mobile phase pH influence the peak shape of this compound?
A2: Mobile phase pH is a critical parameter for controlling the peak shape of basic compounds like this compound. At a mid-range pH, residual silanols on the silica stationary phase are ionized (negatively charged), while the basic this compound is protonated (positively charged), leading to strong secondary ionic interactions that cause peak tailing. Adjusting the pH can mitigate these interactions:
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Low pH (e.g., < 3): At a low pH, the silanol groups are protonated and thus neutral. This minimizes the strong ionic interaction with the protonated analyte, which is a very common and effective strategy for improving peak shape for basic compounds.
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High pH (e.g., > 8): At a high pH, this compound will be in its neutral (free base) form, which eliminates the ionic interaction with the negatively charged silanol groups. This approach requires the use of a pH-stable column to prevent degradation of the silica packing.
Q3: What mobile phase additives can help reduce peak tailing?
A3: Mobile phase additives, or "silanol blockers," can be used to compete with the analyte for active silanol sites.
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Competing Bases: Historically, additives like triethylamine (TEA) were used at concentrations around 0.1% (v/v) to act as a competing base, masking the silanol groups and reducing analyte interactions. However, TEA is non-volatile and can cause significant ion suppression in mass spectrometry (MS) detectors.
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Volatile Modifiers (MS-Compatible): For LC-MS applications, volatile modifiers are preferred. Using 0.1% formic acid or acetic acid to control the pH at a low level is a standard approach. Ammonium formate or ammonium acetate can be used to increase the ionic strength of the mobile phase, which can help improve the peak shape of overloaded peaks.
Q4: Could my HPLC column be the source of the poor peak shape?
A4: Yes, the column is a frequent cause of peak shape issues. Several factors related to the column can contribute:
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Column Chemistry: Using a modern, high-purity silica column that is densely bonded and "end-capped" is crucial. End-capping treats the residual silanol groups to make them less polar and less likely to interact with basic analytes.
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Column Contamination: Accumulation of sample matrix components or strongly retained compounds at the column inlet can lead to peak distortion. If all peaks in the chromatogram are distorted, it may indicate a blocked inlet frit.
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Column Degradation: Over time, especially with aggressive mobile phases (high pH), the stationary phase can degrade, creating more active sites and leading to tailing. A sudden change in peak shape can be a sign that the column needs to be replaced.
-
Packing Bed Deformation: The formation of a void or channel in the column's packing bed can cause peak splitting or broadening.
Q5: My this compound peak is fronting. What are the likely causes?
A5: Peak fronting, where the leading edge of the peak is broader than the trailing edge, is less common than tailing but can still occur. Potential causes include:
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Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to a "shark-fin" or right-triangle peak shape.
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Poor Sample Solubility: If this compound is not fully dissolved in the injection solvent or precipitates upon injection into the mobile phase, fronting can occur.
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Injection Solvent Mismatch: Using an injection solvent that is significantly stronger than the mobile phase can cause peak distortion, including fronting.
Q6: All peaks in my chromatogram are broad. What should I investigate?
A6: If all peaks are broad, the problem is likely systemic rather than a specific chemical interaction. Key areas to check include:
-
Extra-Column Volume: Excessive volume between the injector, column, and detector will cause band broadening. This can be minimized by using tubing with the smallest possible internal diameter and length.
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can partially block the inlet frit, distorting the flow path and affecting all peaks. Reversing and flushing the column may resolve this.
-
Detector Issues: A large detector cell volume can contribute to extra-column band broadening.
Troubleshooting Guides
Systematic Troubleshooting Workflow for Peak Tailing
The following workflow provides a step-by-step process for diagnosing and resolving peak tailing issues with this compound.
Caption: A systematic troubleshooting workflow for peak tailing.
Underlying Cause of Peak Tailing for Basic Compounds
The primary chemical interaction causing peak tailing for basic compounds like this compound on silica-based columns is the electrostatic attraction between the protonated analyte and deprotonated surface silanol groups.
Caption: Interaction between protonated this compound and a deprotonated silanol group.
Data Presentation
The following tables summarize hypothetical quantitative data on the effects of mobile phase pH and column choice on the peak shape of this compound, reflecting common experimental outcomes.
Table 1: Effect of Mobile Phase pH on this compound Peak Shape
| Parameter | Condition A | Condition B | Condition C |
| Mobile Phase | Acetonitrile / Water (50:50) | Acetonitrile / 10mM Ammonium Acetate, pH 7.0 (50:50) | Acetonitrile / 0.1% Formic Acid, pH ~2.8 (50:50) |
| Tailing Factor (USP) | 2.5 | 1.9 | 1.2 |
| Comments | Severe tailing, unbuffered | Moderate tailing | Good symmetry, recommended |
Table 2: Comparison of Column Chemistries for this compound Analysis
| Parameter | Column A (Older, Type A Silica) | Column B (Modern, End-Capped C18) | Column C (pH Stable, Hybrid Silica) |
| Mobile Phase Used | 0.1% Formic Acid (pH 2.8) | 0.1% Formic Acid (pH 2.8) | 10mM Ammonium Bicarbonate (pH 10) |
| Tailing Factor (USP) | 1.8 | 1.1 | 1.2 |
| Comments | Significant tailing due to high silanol activity. | Excellent peak shape at low pH. | Good peak shape at high pH, analyte is neutral. |
Experimental Protocols
This section provides detailed methodologies for key experiments to troubleshoot and overcome poor peak shape.
Protocol 1: Optimizing Mobile Phase pH
Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound.
Materials:
-
HPLC system with UV detector
-
Modern, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm)
-
This compound standard
-
HPLC-grade acetonitrile, water, formic acid, and ammonium acetate
Procedure:
-
Prepare Mobile Phase A (Low pH): Mix 999 mL of HPLC-grade water with 1 mL of formic acid to create a 0.1% formic acid solution (approx. pH 2.8).
-
Prepare Mobile Phase B (Neutral pH): Prepare a 10 mM ammonium acetate buffer and adjust the pH to 7.0.
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Prepare Mobile Phase C (Organic): Use 100% HPLC-grade acetonitrile.
-
Standard Preparation: Dissolve this compound standard in a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
Chromatographic Conditions (Low pH Run):
-
Mobile Phase: 50% Mobile Phase A : 50% Mobile Phase C
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
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Detection: As appropriate for this compound (e.g., 225 nm)
-
Equilibrate the column for at least 20 column volumes.
-
Inject the standard and record the chromatogram.
-
-
Chromatographic Conditions (Neutral pH Run):
-
Thoroughly flush the system and column with a 60:40 mix of water and acetonitrile.
-
Switch to the neutral pH mobile phase: 50% Mobile Phase B : 50% Mobile Phase C.
-
Equilibrate the column for at least 20 column volumes.
-
Inject the standard and record the chromatogram.
-
-
Data Analysis: Compare the tailing factor, peak width, and retention time for the peaks obtained under both pH conditions.
Protocol 2: Column Cleaning and Regeneration
Objective: To remove strongly adsorbed contaminants from the column that may be causing poor peak shape.
Procedure:
-
Disconnect the column from the detector to avoid contamination.
-
Set the pump flow rate to 1 mL/min (for a standard 4.6 mm ID column).
-
Flush the column sequentially with the following solvents for at least 20 column volumes each: a. Mobile Phase (without buffer salts): e.g., Water/Acetonitrile b. 100% Water (HPLC-grade) c. 100% Isopropanol d. 100% Hexane (if dealing with very non-polar contaminants; ensure system compatibility) e. 100% Isopropanol f. 100% Acetonitrile
-
Re-equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Reconnect the column to the detector and test its performance with a standard injection.
References
Technical Support Center: Minimizing Ion Suppression of Vardenafil N-oxide
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating ion suppression of Vardenafil N-oxide during mass spectrometry (MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant concern for this compound analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix.[1][2] This phenomenon occurs within the ion source of the mass spectrometer and leads to a decreased signal intensity, which can compromise the sensitivity, accuracy, and reproducibility of quantitative analyses.[3][4] It is a major concern in bioanalysis (e.g., plasma, urine) where complex matrices contain high concentrations of endogenous substances like phospholipids, salts, and proteins that can interfere with the ionization process.[5] Tandem mass spectrometry (MS/MS) methods are equally susceptible because the interference occurs before mass separation.
View Diagram: Mechanism of Ion Suppression
Caption: Mechanism of Ion Suppression in the ESI source.
Q2: Which sample preparation technique is most effective for reducing ion suppression when analyzing this compound?
A2: The choice of sample preparation is critical for minimizing matrix effects. While simpler methods like Protein Precipitation (PPT) are fast, they are less effective at removing interfering components. Solid-Phase Extraction (SPE) is generally the most effective technique for complex biological samples as it provides superior cleanup by selectively isolating the analyte from matrix components like phospholipids.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Impact on Ion Suppression |
| Protein Precipitation (PPT) | Simple, fast, inexpensive | Non-selective, high risk of ion suppression from remaining matrix components | High |
| Liquid-Liquid Extraction (LLE) | Good for removing salts and polar interferences | Can be labor-intensive, requires large solvent volumes, may not remove all phospholipids | Medium |
| Solid-Phase Extraction (SPE) | Highly selective, excellent removal of interferences, suitable for automation | More complex method development, higher cost per sample | Low |
For a detailed methodology, see the protocol below.
View Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma
Detailed Experimental Protocol: SPE
This protocol provides a general framework for extracting this compound from plasma using a mixed-mode cation exchange SPE cartridge.
-
Materials:
-
SPE Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX)
-
Conditioning Solvent: Methanol
-
Equilibration Solvent: 2% Formic Acid in Water
-
Wash Solution: 2% Formic Acid in Water, followed by Methanol
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol
-
Internal Standard (IS): Stable isotope-labeled this compound is highly recommended.
-
-
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 25 µL of IS working solution and 200 µL of 4% Phosphoric Acid in water. Vortex for 30 seconds.
-
Conditioning: Pass 1 mL of Methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of 2% Formic Acid in Water through the cartridge.
-
Loading: Load the pre-treated plasma sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing:
-
Pass 1 mL of 2% Formic Acid in Water to remove polar interferences.
-
Pass 1 mL of Methanol to remove non-polar, non-basic interferences.
-
Apply vacuum to dry the cartridge completely.
-
-
Elution: Place collection tubes in the manifold. Add 1 mL of 5% Ammonium Hydroxide in Methanol to the cartridge to elute this compound and the IS.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
Q3: How can chromatographic conditions be optimized to separate this compound from sources of ion suppression?
A3: Chromatographic separation is a powerful tool to resolve the analyte from co-eluting matrix components. Key strategies include:
-
Gradient Optimization: Adjusting the mobile phase gradient can shift the retention time of this compound away from regions of high ion suppression, which often occur at the beginning and end of the run.
-
Column Chemistry: Using a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18) can alter selectivity and improve separation from interfering compounds.
-
UPLC/UHPLC Systems: Ultra-high performance liquid chromatography (UPLC/UHPLC) provides significantly higher peak resolution compared to traditional HPLC, which helps to separate the analyte from matrix components more effectively, thereby reducing ion suppression.
Table 2: Example UPLC Gradient for this compound Analysis
| Time (min) | Flow Rate (mL/min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) |
| 0.0 | 0.5 | 95 | 5 |
| 0.5 | 0.5 | 95 | 5 |
| 3.0 | 0.5 | 10 | 90 |
| 4.0 | 0.5 | 10 | 90 |
| 4.1 | 0.5 | 95 | 5 |
| 5.0 | 0.5 | 95 | 5 |
Troubleshooting Guide
Problem 1: Low or Inconsistent Signal Intensity for this compound
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Solution Workflow:
View Diagram: Troubleshooting Workflow
Caption: Troubleshooting Workflow for Low Signal Intensity.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for ion suppression. Since a SIL-IS has nearly identical chemical properties to the analyte, it will experience the same degree of suppression, allowing for an accurate analyte/IS ratio and reliable quantification.
-
Improve Sample Cleanup: If you are using protein precipitation, switch to a more robust method like SPE to remove a larger portion of the interfering matrix.
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components and lessen ion suppression. This is a simple first step but may not be feasible for trace-level analysis.
Problem 2: Poor Reproducibility and Failing QC Samples
-
Possible Cause: Sample-to-sample variability in matrix composition, leading to different degrees of ion suppression.
-
Solutions:
-
Employ Matrix-Matched Calibrators: Prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples. This helps to normalize the effect of ion suppression across the entire analytical run.
-
Implement a Robust Sample Preparation Method: As mentioned, methods like SPE will minimize variability in matrix effects by providing more consistent sample cleanup.
-
Problem 3: How to Optimize Mass Spectrometer Source Parameters to Minimize Suppression?
-
Possible Cause: Suboptimal ion source settings can exacerbate ion suppression.
-
Solution: Carefully tune the ESI source parameters. While optimal values are instrument-dependent, the goal is to maximize analyte signal while minimizing the influence of matrix components.
Table 3: Recommended Starting ESI Source Parameters
| Parameter | Typical Starting Value | Rationale |
| Ionization Mode | ESI Positive | This compound contains basic nitrogen atoms, favoring protonation. |
| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electric field for efficient droplet charging. Avoid excessively high voltages to prevent corona discharge. |
| Nebulizing Gas Flow | (Instrument Dependent) | Aids in droplet formation; higher flow can create smaller droplets but may cool the source. |
| Drying Gas Flow | (Instrument Dependent) | Facilitates solvent evaporation. |
| Drying Gas Temp. | 300 - 400 °C | Enhances desolvation; too high a temperature can cause thermal degradation. |
| Cone/Fragmentor Voltage | 20 - 60 V | A higher voltage can help break up ion clusters (declustering) but may induce in-source fragmentation if too high. |
Note: Always optimize these parameters by infusing a standard solution of this compound and observing the signal intensity.
References
Enhancing the extraction recovery of Vardenafil N-oxide from plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the extraction recovery of Vardenafil N-oxide from plasma samples. Given the limited specific literature on this compound extraction, this guide adapts established methods for its parent compound, Vardenafil, and provides recommendations for optimizing these protocols for the N-oxide metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound from plasma?
A1: The primary challenges stem from the inherent properties of plasma as a complex biological matrix and the physicochemical characteristics of this compound. As an N-oxide, the compound is expected to be more polar than the parent Vardenafil. This increased polarity can affect its solubility and interaction with extraction solvents and solid-phase materials, potentially leading to lower recovery rates if the extraction method is not optimized. Additionally, plasma proteins readily bind to many small molecules, which can sequester the analyte and hinder its extraction.
Q2: Which extraction method is most suitable for this compound?
A2: The choice of extraction method—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), or Solid-Phase Extraction (SPE)—depends on the desired level of sample cleanup, required sensitivity, and available equipment.
-
Protein Precipitation (PPT): A simple and fast method suitable for high-throughput screening, but it provides the least clean extract, which might lead to matrix effects in LC-MS/MS analysis.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT and can provide high recovery with appropriate solvent selection. It is a versatile technique that can be optimized for the polarity of this compound.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest samples and allows for concentration of the analyte, leading to higher sensitivity. SPE is highly customizable through the choice of sorbent and elution solvents.
Q3: How does the N-oxide functional group affect the extraction process compared to Vardenafil?
A3: The N-oxide group significantly increases the polarity of the molecule. This has several implications for extraction:
-
For LLE: More polar organic solvents or a mixture of nonpolar and polar solvents may be required to efficiently extract this compound from the aqueous plasma.
-
For SPE: A different sorbent may be necessary. For reversed-phase SPE, the compound will be less retained, requiring a weaker elution solvent. For normal-phase or ion-exchange SPE, the interaction with the stationary phase will be stronger.
-
For PPT: The choice of precipitation solvent can influence the solubility of this compound in the resulting supernatant.
Troubleshooting Guides
Low Extraction Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Protein Precipitation (PPT) | - Increase the ratio of organic solvent (e.g., acetonitrile, methanol) to plasma. A 3:1 or 4:1 ratio is common.[1][2][3] - Ensure thorough vortexing after adding the precipitation solvent. - Perform precipitation at a low temperature (e.g., on ice) to enhance protein crashing.[1][4] |
| Inappropriate Solvent Polarity (LLE) | - this compound is more polar than Vardenafil. If using a non-polar solvent like hexane, consider adding a more polar modifier (e.g., ethyl acetate, dichloromethane). A mixture of diethyl ether and dichloromethane (70:30 v/v) has been used for Vardenafil. For the N-oxide, a higher proportion of dichloromethane might be beneficial. |
| Suboptimal pH for Extraction (LLE) | - Adjust the pH of the plasma sample. For basic compounds like Vardenafil and likely its N-oxide, increasing the pH of the aqueous phase (e.g., with a small amount of dilute sodium hydroxide) will neutralize the molecule, making it less water-soluble and more amenable to extraction into an organic solvent. |
| Analyte Breakthrough in SPE | - The sorbent may not be retaining the analyte. If using a reversed-phase sorbent (e.g., C18), the increased polarity of this compound may cause it to elute with the loading or washing solvents. Consider using a more polar-retentive sorbent or a mixed-mode cation exchange sorbent. |
| Incomplete Elution from SPE Cartridge | - The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the polarity or strength of the elution solvent. For a reversed-phase sorbent, this would mean increasing the proportion of the organic solvent in the elution mixture. |
| High Protein Binding | - Vardenafil and its major metabolite are highly bound to plasma proteins (about 95%). To disrupt this binding, pre-treat the plasma sample by altering the pH or adding a small amount of organic solvent before the primary extraction step. |
High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Steps |
| Insufficient Sample Cleanup (PPT) | - PPT is known for leaving a significant amount of endogenous material in the extract. If matrix effects are observed, consider switching to LLE or SPE for a cleaner sample. |
| Co-elution of Phospholipids (LLE/PPT) | - Phospholipids from the plasma membrane are a common source of ion suppression. Optimize the LLE solvent system to minimize their extraction. For PPT, using acetonitrile generally precipitates more phospholipids than methanol. |
| Interferences from Plasma Salts (SPE) | - Ensure the washing step in your SPE protocol is adequate to remove salts and other highly polar interferences. A wash with a weak organic solvent/water mixture is typically used. |
Experimental Protocols
The following are detailed methodologies for common extraction techniques, adapted for this compound based on established protocols for Vardenafil.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for high-throughput analysis.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma to ensure homogeneity.
-
-
Precipitation:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Analysis:
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system. If necessary, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample than PPT.
-
Sample Preparation:
-
To 500 µL of plasma in a centrifuge tube, add the internal standard.
-
Vortex for 30 seconds.
-
-
pH Adjustment:
-
Add 100 µL of 0.25 M NaOH to basify the sample.
-
Vortex for 1 minute.
-
-
Extraction:
-
Add 2 mL of an extraction solvent mixture. A good starting point would be a 1:1 (v/v) mixture of methyl tert-butyl ether (MTBE) and ethyl acetate.
-
Vortex for 5 minutes.
-
-
Phase Separation:
-
Centrifuge at 5000 rpm for 10 minutes.
-
-
Organic Layer Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 3: Solid-Phase Extraction (SPE)
This method offers the highest level of sample cleanup and analyte concentration. A mixed-mode cation exchange SPE is recommended as a starting point for the basic this compound.
-
Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water.
-
Vortex and load the entire sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol to remove less polar interferences.
-
-
Elution:
-
Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Quantitative Data Summary
The following tables summarize recovery data for Vardenafil from published methods. These values can serve as a benchmark when developing a method for this compound.
Table 1: Vardenafil Extraction Recovery via Liquid-Liquid Extraction (LLE)
| Extraction Solvent | Recovery (%) | Reference |
| Diethyl ether/Dichloromethane (70/30 v/v) | 95.1 | |
| Hexane/Dichloromethane | Not specified, but assay was successful | |
| Ethyl acetate | Not specified, but assay was successful |
Table 2: Vardenafil Extraction Recovery via Protein Precipitation (PPT)
| Precipitation Solvent | Recovery (%) | Reference |
| Acetonitrile | 101.4 |
Visualizations
References
Stability issues of Vardenafil N-oxide in different solvent systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of Vardenafil N-oxide in various solvent systems. Due to limited direct stability data for this compound in publicly available literature, this guide combines information on the stability of the parent compound, Vardenafil, with general principles of N-oxide chemistry to offer best practices and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: While specific stability data for this compound is scarce, we can infer its likely characteristics from its parent compound, Vardenafil, and the general behavior of N-oxides. Vardenafil is susceptible to degradation under hydrolytic (acidic and basic), thermal, and photolytic conditions, but is relatively stable to oxidation.[1][2] N-oxides, in general, are stable at room temperature but can be prone to decomposition at elevated temperatures.[3] They are often stabilized by polar protic solvents, such as water and alcohols, through the formation of hydrogen bonds.[3][4]
Q2: How stable is this compound in common organic solvents?
A2: There is limited published data on the long-term stability of this compound in common organic solvents. For the parent compound Vardenafil, solutions in acetonitrile have been found to be stable for up to 48 hours. Given the general properties of N-oxides, polar protic solvents like methanol and ethanol may offer better stability due to hydrogen bonding. However, it is strongly recommended that researchers conduct their own solvent-specific stability studies for experiments extending beyond a single day. For analytical purposes, acetonitrile is often a suitable choice.
Q3: What is the stability of this compound in aqueous buffer solutions?
A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. The parent compound, Vardenafil, shows increased solubility in acidic conditions (pH < 4.0) but is prone to hydrolytic degradation in both acidic and basic environments. It is more stable at a neutral pH. N-oxides are weak bases and can be protonated in acidic conditions (typically pH < 5) to form more stable hydroxyammonium species. However, strongly acidic or basic conditions can lead to hydrolysis. Therefore, for aqueous solutions of this compound, maintaining a neutral pH is advisable unless the experimental protocol requires otherwise. It is recommended to use freshly prepared aqueous solutions.
Q4: What are the potential degradation products of this compound?
A4: While the specific degradation products of this compound have not been extensively characterized in the literature, forced degradation studies on Vardenafil have identified several degradants under hydrolytic, thermal, and photolytic stress. Researchers analyzing aged or stressed samples of this compound should be aware of the potential for multiple degradation peaks in their chromatograms. It is also possible for N-oxides to be reduced back to the parent amine.
Troubleshooting Guide
Issue 1: Unexpected Peaks in Chromatogram
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure that samples were not exposed to high temperatures, extreme pH, or prolonged light.
-
Use Freshly Prepared Solutions: Prepare new solutions of this compound and re-analyze.
-
Stress Studies: To confirm if the unexpected peaks are degradation products, perform forced degradation studies on a fresh sample by exposing it to acidic, basic, thermal, and photolytic stress.
-
LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to identify the mass of the unknown peaks and compare them to potential degradation products of Vardenafil and its N-oxide.
-
Issue 2: Inconsistent Results or Loss of Potency
-
Possible Cause 1: Instability in the chosen solvent.
-
Troubleshooting Steps:
-
Solvent Stability Study: Perform a time-course experiment to assess the stability of this compound in your specific solvent system at the intended storage temperature. Analyze aliquots at different time points (e.g., 0, 4, 8, 24, 48 hours) to monitor for any decrease in the main peak area and the appearance of new peaks.
-
Change Solvent: If instability is confirmed, consider switching to a different solvent. For example, if you are using a non-polar aprotic solvent, try a polar protic solvent like methanol or ethanol.
-
-
Possible Cause 2: Adsorption to container surfaces.
-
Troubleshooting Steps:
-
Use Silanized Glassware: To minimize adsorption, use silanized glass vials for storing solutions.
-
Include a Surfactant: In some cases, adding a small amount of a non-ionic surfactant to the solvent can help prevent adsorption.
-
Data on Vardenafil Stability
| Stress Condition | Reagent/Environment | Duration | Observation for Vardenafil |
| Acid Hydrolysis | 0.1N HCl | 48 hours | Considerable degradation |
| Base Hydrolysis | 0.1N NaOH | 48 hours | Considerable degradation |
| Oxidation | 3% H₂O₂ | 48 hours | Relatively stable, minor degradation |
| Thermal | 60°C | 7 days | Prone to degradation |
| Photolytic | Sunlight/UV Light | 7 days | Prone to degradation |
| Aqueous (Neutral) | Water (Room Temp) | 48 hours | More stable than in acidic/basic conditions |
| Organic Solvent | Acetonitrile | 48 hours | Stable |
Data compiled from references.
Experimental Protocols
Protocol: General Stability Assessment of this compound in a Selected Solvent
This protocol outlines a general method for determining the stability of this compound in a specific solvent system using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
1. Materials:
-
This compound
-
Selected solvent (e.g., methanol, acetonitrile, DMSO, ethanol)
-
HPLC or UPLC system with a UV detector
-
C18 stationary phase column
-
Mobile phase (e.g., acetonitrile and a buffer like ammonium bicarbonate, pH adjusted)
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve a known amount of this compound in the selected solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solution Preparation: Dilute the stock solution with the same solvent to a suitable working concentration for HPLC/UPLC analysis (e.g., 10 µg/mL).
-
Time Zero (T=0) Analysis: Immediately inject the working solution into the HPLC/UPLC system to obtain the initial chromatogram and peak area of this compound.
-
Storage: Store the working solution under the desired conditions (e.g., room temperature, 4°C, protected from light).
-
Time-Point Analysis: Inject the working solution at predetermined time intervals (e.g., 2, 4, 8, 12, 24, 48 hours).
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 peak area.
-
Monitor for the appearance and growth of any new peaks, which may indicate degradation products.
-
Plot the percentage of this compound remaining versus time to determine the stability profile.
-
Visualizations
References
Validation & Comparative
Vardenafil Versus its N-oxide Metabolite: A Comparative Analysis of PDE5 Inhibition Potency
For researchers and drug development professionals in the field of phosphodiesterase type 5 (PDE5) inhibitors, a clear understanding of the structure-activity relationships of a lead compound and its metabolites is crucial for predicting efficacy and safety profiles. This guide provides a comparative analysis of the PDE5 inhibition potency of Vardenafil and its potential metabolite, Vardenafil N-oxide.
Quantitative Comparison of PDE5 Inhibition
The inhibitory potency of a compound against PDE5 is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher potency.
| Compound | PDE5 IC50 (nM) | Notes |
| Vardenafil | 0.7[1][2] | Potent and highly selective PDE5 inhibitor. |
| This compound | Data not available | The PDE5 inhibitory potency of this compound has not been reported in the reviewed literature. |
| N-desethylvardenafil (M1) | ~2.8 | The major active metabolite of Vardenafil. It is approximately four-fold less potent than the parent compound[1]. |
cGMP Signaling Pathway and PDE5 Inhibition
The therapeutic effect of Vardenafil is mediated through the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. In response to sexual stimulation, NO is released, which activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP, in turn, activates protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation and vasodilation. PDE5 terminates this signal by hydrolyzing cGMP to the inactive 5'-GMP. Vardenafil competitively inhibits PDE5, leading to an accumulation of cGMP and enhanced smooth muscle relaxation.
Figure 1: The NO/cGMP signaling pathway and the inhibitory action of Vardenafil on PDE5.
Experimental Protocols: In Vitro PDE5 Inhibition Assay
The determination of the IC50 value for a PDE5 inhibitor is a critical step in its characterization. A common method employed is a cell-free in vitro phosphodiesterase inhibition assay.
Objective: To determine the concentration of a test compound (e.g., Vardenafil) required to inhibit 50% of the activity of purified PDE5 enzyme.
Materials:
-
Purified recombinant human PDE5 enzyme
-
Test compounds (Vardenafil, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂)
-
Substrate: cyclic guanosine monophosphate (cGMP)
-
Detection reagents (method-dependent, e.g., radioisotope-labeled cGMP, fluorescently labeled cGMP, or a coupled enzyme system)
-
96-well microplates
-
Microplate reader capable of detecting the signal (e.g., scintillation counter, fluorescence reader, luminometer)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A blank (buffer only) and a positive control (no inhibitor) are also included.
-
Reaction Setup: To the wells of a microplate, add the assay buffer, the purified PDE5 enzyme, and the serially diluted test compounds.
-
Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the cGMP substrate to each well.
-
Incubation: Incubate the reaction mixture for a specific duration (e.g., 30-60 minutes) at the controlled temperature, ensuring the reaction remains within the linear range.
-
Reaction Termination: Stop the reaction using a suitable method, such as heat inactivation or the addition of a stop solution.
-
Signal Detection: Measure the amount of product formed (or remaining substrate) using the appropriate detection method.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Figure 2: A generalized experimental workflow for an in vitro PDE5 inhibition assay.
Conclusion
Vardenafil is a highly potent inhibitor of PDE5. While direct comparative data for this compound is currently unavailable, the analysis of its major metabolite, N-desethylvardenafil, suggests that metabolic alterations to the Vardenafil molecule can lead to a reduction in PDE5 inhibitory potency. Further research is warranted to isolate and characterize the pharmacological activity of this compound to fully understand the complete metabolic and activity profile of Vardenafil. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers undertaking such investigations.
References
A Comparative In Vitro Efficacy Analysis of Vardenafil and its Major Metabolite, N-desethylvardenafil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the in vitro efficacy of Vardenafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, and its major circulating metabolite, N-desethylvardenafil (M1). While the initial query specified Vardenafil N-oxide, extensive literature review indicates that the primary and most pharmacologically relevant metabolite is N-desethylvardenafil. This document will, therefore, focus on the comparative data available for Vardenafil and N-desethylvardenafil.
The information presented herein is intended to provide an objective comparison of the performance of these two compounds, supported by experimental data and detailed methodologies to aid in research and development.
Data Presentation: Vardenafil vs. N-desethylvardenafil In Vitro Efficacy
The following table summarizes the key quantitative data for the in vitro inhibitory potency of Vardenafil and its major metabolite, N-desethylvardenafil (M1), against PDE5.
| Compound | Target | Parameter | Value | Notes |
| Vardenafil | PDE5 | IC50 | 0.7 nM | IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. |
| N-desethylvardenafil (M1) | PDE5 | In vitro inhibitory potency | 28% of Vardenafil | This metabolite has a phosphodiesterase selectivity profile similar to that of the parent compound.[1][2] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the methods used to determine in vitro efficacy, the following diagrams illustrate the cGMP signaling pathway and a typical experimental workflow for a PDE5 inhibition assay.
Experimental Protocols
A widely used method for determining the in vitro efficacy of PDE5 inhibitors is the Fluorescence Polarization (FP) assay. This high-throughput method is suitable for screening and determining the IC50 values of compounds.
Fluorescence Polarization (FP) Assay for PDE5 Inhibition
Principle:
This assay measures the change in the fluorescence polarization of a fluorescently labeled cGMP substrate. When the fluorescent cGMP is bound to the larger PDE5 enzyme, it tumbles slowly in solution, resulting in a high fluorescence polarization value. Upon hydrolysis by PDE5 to fluorescently labeled 5'-GMP, the smaller product tumbles more rapidly, leading to a decrease in fluorescence polarization. Inhibitors of PDE5 will prevent this hydrolysis, thus maintaining a high fluorescence polarization signal.
Materials:
-
Recombinant human PDE5A1 enzyme
-
Fluorescently labeled cGMP (tracer)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and other necessary components)
-
Test compounds (Vardenafil, this compound/metabolites) dissolved in DMSO
-
Positive control inhibitor (e.g., known PDE5 inhibitor)
-
384-well black microplates
-
Microplate reader capable of fluorescence polarization measurements
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the test compounds and positive control in DMSO, followed by a final dilution in the assay buffer.
-
Assay Setup: To each well of the microplate, add the following in order:
-
Assay Buffer
-
Fluorescently labeled cGMP tracer
-
Test compound or control
-
Recombinant human PDE5A1 enzyme to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Measurement: Read the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for a fluorescein-based tracer).
-
Data Analysis:
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
The in vitro data clearly demonstrates that Vardenafil is a highly potent inhibitor of PDE5. Its major circulating metabolite, N-desethylvardenafil (M1), also exhibits inhibitory activity against PDE5, albeit at a reduced potency of approximately 28% compared to the parent compound.[1][2] This suggests that the pharmacological activity of Vardenafil in vivo may be attributed to both the parent drug and, to a lesser extent, its active metabolite. The provided experimental protocol for the fluorescence polarization assay offers a robust and high-throughput method for further investigating the in vitro efficacy of these and other PDE5 inhibitors. Researchers can utilize this information to guide further studies in drug discovery and development.
References
A Comparative Guide to Validated Analytical Methods for Vardenafil N-oxide Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methodologies suitable for the quantification of Vardenafil N-oxide, a known impurity and metabolite of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil. The selection of a robust and reliable analytical method is paramount for quality control, impurity profiling, and pharmacokinetic studies. This document outlines the experimental protocols and performance characteristics of two primary techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
While specific validated methods for the quantification of this compound are not extensively reported in publicly available literature, this guide leverages established and validated methods for Vardenafil and its other metabolites, such as N-desethylvardenafil, to propose and compare adaptable analytical approaches. The principles and parameters detailed herein provide a strong foundation for the development and validation of a method tailored to this compound.
Comparison of Analytical Methods
The choice between HPLC-UV and UPLC-MS/MS depends on the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | RP-HPLC-UV (Adapted Method) | UPLC-MS/MS (Adapted Method) |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Linearity Range | 100-3200 ng/mL[1][2] | 0.5-200 ng/mL[3][4] |
| Limit of Quantification (LOQ) | ~100 ng/mL[1] | 0.5 ng/mL |
| Accuracy (% Recovery) | 98-102% | >93.1% |
| Precision (%RSD) | < 2% | < 13.6% |
| Sample Preparation | Protein precipitation or Liquid-liquid extraction. | Protein precipitation or Liquid-liquid extraction. |
| Run Time | ~10-15 minutes | ~2-6 minutes |
| Specificity | Moderate; potential for interference from co-eluting compounds. | High; specific detection based on mass transitions. |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher cost, more complex instrumentation and expertise required. |
Experimental Protocols
Representative RP-HPLC-UV Method (Adapted for this compound)
This protocol is adapted from validated methods for Vardenafil quantification in human plasma.
a. Chromatographic Conditions:
-
Column: Eclipse XBD-C8 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and an aqueous solution containing 0.012M triethylamine and 0.020M orthophosphoric acid (40:60 v/v)
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 225 nm and 285 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
b. Sample Preparation (Protein Precipitation):
-
To 1 mL of plasma sample, add 2 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the HPLC system.
Representative UPLC-MS/MS Method (Adapted for this compound)
This protocol is based on a validated method for the simultaneous determination of Vardenafil and its major metabolite, N-desethylvardenafil, in human plasma.
a. Chromatographic and Mass Spectrometric Conditions:
-
Column: Luna C18 (50 mm x 2.0 mm, 3 µm)
-
Mobile Phase: 10 mM ammonium acetate (pH 5.0) and acetonitrile (10:90, v/v)
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Transitions (Hypothetical for this compound):
-
Precursor Ion (m/z): To be determined based on the molecular weight of this compound.
-
Product Ion (m/z): To be determined through fragmentation analysis.
-
For Vardenafil (for comparison): m/z 489.1 → 151.2
-
For N-desethylvardenafil (for comparison): m/z 460.9 → 151.2
-
b. Sample Preparation (Liquid-Liquid Extraction):
-
To 0.25 mL of plasma sample, add an internal standard.
-
Add 1 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 6,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the UPLC-MS/MS system.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. saapjournals.org [saapjournals.org]
- 3. Liquid chromatography/tandem mass spectrometry method for the simultaneous determination of vardenafil and its major metabolite, N-desethylvardenafil, in human plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating Vardenafil Immunoassays: A Guide to Potential Cross-Reactivity with Vardenafil N-oxide
For researchers, scientists, and drug development professionals utilizing Vardenafil immunoassays, understanding the potential for cross-reactivity with its metabolites is crucial for accurate quantification and data interpretation. This guide provides a comparative analysis of Vardenafil and its primary metabolite, Vardenafil N-oxide, outlines a general protocol for assessing cross-reactivity, and details the signaling pathway of Vardenafil to provide a comprehensive overview.
Currently, there is a lack of publicly available experimental data quantifying the specific cross-reactivity of this compound in commercially available Vardenafil immunoassays. This absence of data necessitates a careful consideration of the structural similarities between the parent drug and its metabolite, as this is a primary determinant of antibody recognition and, consequently, potential cross-reactivity.
Structural Comparison: Vardenafil vs. This compound
The potential for an antibody to cross-react with a metabolite is largely dependent on the degree of structural similarity between the parent compound and the metabolite, particularly at the antigenic site used to generate the antibody. Vardenafil and this compound share a core structure, with the key difference being the oxidation of a nitrogen atom on the piperazine ring in the N-oxide metabolite.
| Feature | Vardenafil | This compound |
| Chemical Formula | C₂₃H₃₂N₆O₄S | C₂₃H₃₂N₆O₅S |
| Molecular Weight | 488.6 g/mol | 504.6 g/mol |
| Key Structural Difference | Contains a piperazine ring with a secondary amine. | The nitrogen atom on the ethyl-substituted piperazine ring is oxidized to an N-oxide. |
| Structural Image |
This structural modification, while seemingly minor, can significantly alter the three-dimensional shape and electronic properties of the molecule, which in turn can affect its binding affinity to a Vardenafil-specific antibody. The addition of the oxygen atom in this compound introduces a polar and bulky group, which may hinder its ability to fit into the antibody's binding site.
Experimental Protocol for Determining Cross-Reactivity
To definitively assess the cross-reactivity of this compound in a specific Vardenafil immunoassay, a validation experiment is required. The following is a general protocol that can be adapted for this purpose.
Objective: To determine the percentage cross-reactivity of this compound in a competitive Vardenafil immunoassay.
Materials:
-
Vardenafil immunoassay kit (ELISA, RIA, etc.)
-
Vardenafil standard of known concentration
-
This compound standard of known concentration
-
Assay buffer
-
Drug-free matrix (e.g., plasma, urine)
-
Microplate reader or appropriate detection instrument
Procedure:
-
Preparation of Standard Curves:
-
Prepare a serial dilution of the Vardenafil standard in the assay buffer to create a standard curve. The concentration range should cover the expected dynamic range of the assay.
-
Prepare a separate serial dilution of the this compound standard in the assay buffer across a broad concentration range.
-
-
Assay Performance:
-
Follow the manufacturer's instructions for the Vardenafil immunoassay.
-
Run the Vardenafil standard curve in duplicate or triplicate.
-
Run the this compound dilutions in duplicate or triplicate.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal (e.g., absorbance, radioactivity) versus the concentration of Vardenafil.
-
Determine the concentration of this compound that produces a signal response equivalent to the 50% binding inhibition point (IC50) of the Vardenafil standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Concentration of Vardenafil at IC50 / Concentration of this compound at IC50) x 100
-
Interpretation of Results:
A high percentage of cross-reactivity indicates that the antibody recognizes this compound to a significant degree, which could lead to an overestimation of Vardenafil concentrations in samples containing the metabolite. A low percentage of cross-reactivity suggests that the assay is specific for Vardenafil.
Vardenafil's Mechanism of Action: The cGMP Signaling Pathway
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] Understanding its mechanism of action provides context for its therapeutic effects and the importance of accurate quantification. The cGMP signaling pathway is central to the process of vasodilation.
During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells.[1][2] NO activates the enzyme guanylate cyclase, which in turn increases the levels of cyclic guanosine monophosphate (cGMP).[1] cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells and increased blood flow.
PDE5 is the enzyme responsible for the degradation of cGMP. By inhibiting PDE5, Vardenafil prevents the breakdown of cGMP, leading to its accumulation and prolonged vasodilation.
References
A Head-to-Head Comparison of Vardenafil and Vardenafil N-oxide Metabolic Stability: An In-depth Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, understanding the metabolic stability of a compound is paramount. It is a critical determinant of a drug's pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of Vardenafil and its potential metabolite, Vardenafil N-oxide. While direct comparative quantitative data for this compound is not extensively available in the public domain, this document synthesizes the known metabolic fate of Vardenafil and outlines the standard experimental protocols used to assess such stability, providing a framework for research in this area.
Understanding Vardenafil Metabolism
Vardenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is primarily metabolized in the liver.[1][2][3][4][5] The major metabolic pathway is N-desethylation of the piperazine moiety, leading to the formation of its main active metabolite, M1. This process is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP3A5 and CYP2C isoforms. The resulting metabolite, M1, exhibits a similar PDE5 selectivity profile to the parent drug but with a reduced in vitro potency. Vardenafil and its primary metabolite, M1, have a terminal half-life of approximately 4-5 hours. The total body clearance of vardenafil is 56 L/h. Excretion occurs mainly through feces as metabolites.
While N-oxidation is a common metabolic pathway for compounds containing nitrogen, specific data on the metabolic stability and formation of this compound is not as readily available in published literature. Therefore, a direct quantitative comparison of its metabolic stability against the parent compound, Vardenafil, is challenging. However, by understanding the established protocols for metabolic stability assessment, researchers can design studies to generate this valuable comparative data.
Experimental Protocols for Assessing Metabolic Stability
The in vitro assessment of metabolic stability is a cornerstone of preclinical drug development. The following protocols for liver microsomal and hepatocyte stability assays are standard methods employed to evaluate the metabolic fate of compounds like Vardenafil.
Liver Microsomal Stability Assay
This assay is a high-throughput method to assess Phase I metabolic stability, primarily mediated by cytochrome P450 enzymes.
Materials:
-
Test compound (Vardenafil/Vardenafil N-oxide)
-
Pooled human liver microsomes (or from other species)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Control compounds (high and low clearance)
-
96-well plates
-
Incubator with shaker (37°C)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds. Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: Add the liver microsomal solution to the wells of a 96-well plate. Add the test and control compounds to their respective wells. Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the reaction mixture to a collection plate containing the quenching solution. The 0-minute time point serves as the initial concentration baseline.
-
Analysis: Centrifuge the collection plate to precipitate proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) can then be calculated based on the half-life and the protein concentration used in the incubation.
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, incorporating both Phase I and Phase II metabolic pathways as it uses intact liver cells.
Materials:
-
Test compound (Vardenafil/Vardenafil N-oxide)
-
Cryopreserved or fresh hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Control compounds (high and low clearance)
-
Multi-well plates (e.g., 12- or 24-well)
-
Incubator with orbital shaker (37°C, 5% CO2)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Preparation: Thaw and prepare the hepatocytes according to the supplier's instructions, ensuring high viability. Dilute the cells to the desired density in the incubation medium.
-
Incubation Setup: Add the hepatocyte suspension to the wells of a multi-well plate. Add the test and control compounds to their respective wells.
-
Incubation: Place the plate in an incubator on an orbital shaker at a slow speed to keep the cells in suspension.
-
Sampling: At various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension and mix with the quenching solution.
-
Sample Processing and Analysis: Process the samples similarly to the microsomal assay (centrifugation followed by LC-MS/MS analysis of the supernatant).
-
Data Analysis: Calculate the in vitro half-life and intrinsic clearance as described for the microsomal stability assay.
Visualizing Experimental and Metabolic Pathways
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing metabolic stability and the known metabolic pathway of Vardenafil.
Caption: Experimental workflow for in vitro metabolic stability assays.
Caption: Known metabolic pathway of Vardenafil.
Conclusion
The metabolic stability of a drug candidate is a critical parameter that influences its clinical success. While the metabolic fate of Vardenafil is well-documented, with N-desethylation by CYP3A4 being the primary route of metabolism, there is a conspicuous absence of publicly available data on the metabolic stability of this compound. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct head-to-head comparisons and generate the necessary data to fully characterize the metabolic profile of Vardenafil and its metabolites. Such studies are essential for a comprehensive understanding of the drug's disposition and for the development of safer and more effective therapeutics.
References
Vardenafil N-oxide: A Comparative Selectivity Profile Against Phosphodiesterases
For Researchers, Scientists, and Drug Development Professionals
Comparative Selectivity Data
The inhibitory activity of Vardenafil and its major metabolite, M1 (N-desethylvardenafil), is quantified by their half-maximal inhibitory concentrations (IC50), which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity of a compound for a specific PDE isozyme is often expressed as a ratio of the IC50 for the target isozyme to the IC50 for other isozymes.
| Phosphodiesterase Isozyme | Vardenafil IC50 (nM) | M1 (N-desethylvardenafil) Estimated IC50 (nM) | Selectivity Ratio (Vardenafil) vs. PDE5 |
| PDE1 | 180[1][2] | ~643 | 257 |
| PDE2 | >1000[1] | >3571 | >1428 |
| PDE3 | >1000[1] | >3571 | >1428 |
| PDE4 | >1000[1] | >3571 | >1428 |
| PDE5 | 0.7 | ~2.5 | 1 |
| PDE6 | 11 | ~39 | 16 |
| PDE11 | 130 | ~464 | 186 |
Note: The IC50 values for M1 are estimated based on the finding that it is approximately 28% as potent as Vardenafil against PDE5, and assuming a similar selectivity profile as stated in the literature.
cGMP Signaling Pathway and PDE5 Inhibition
Vardenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme primarily found in the corpus cavernosum of the penis and the pulmonary vasculature. PDE5 is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a second messenger that plays a crucial role in smooth muscle relaxation and vasodilation. By inhibiting PDE5, Vardenafil increases intracellular cGMP levels, leading to enhanced smooth muscle relaxation and increased blood flow.
Figure 1. cGMP signaling pathway and the inhibitory action of Vardenafil.
Experimental Protocols
The determination of the selectivity profile of a phosphodiesterase inhibitor involves robust in vitro enzymatic assays. Below are detailed methodologies for commonly employed experiments.
In Vitro Phosphodiesterase Inhibition Assay (Radiolabeled Substrate)
This assay measures the enzymatic activity of a specific PDE isozyme by quantifying the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cGMP or [³H]-cAMP) to its corresponding monophosphate.
Materials:
-
Purified recombinant human PDE isozymes (PDE1-11)
-
Radiolabeled substrate: [³H]-cGMP or [³H]-cAMP
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 100 mM KCl)
-
Test compounds (Vardenafil, this compound) at various concentrations
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, a specific concentration of the purified PDE enzyme, and varying concentrations of the test compound.
-
Initiation: Start the reaction by adding the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time to allow for enzymatic conversion.
-
Termination: Stop the reaction by heat inactivation.
-
Hydrolysis: Add snake venom nucleotidase to convert the radiolabeled 5'-monophosphate product to the corresponding nucleoside.
-
Separation: Add an anion-exchange resin slurry to bind the unreacted charged substrate.
-
Quantification: Centrifuge the mixture and transfer the supernatant containing the neutral radiolabeled nucleoside to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for PDE Inhibition Assay
Figure 2. General experimental workflow for determining PDE inhibition.
Discussion
The available data indicates that Vardenafil is a highly potent inhibitor of PDE5, with an IC50 value in the sub-nanomolar range. It also exhibits significant inhibitory activity against PDE6, an enzyme found in the retina, which is approximately 16-fold less potent than its inhibition of PDE5. This inhibition of PDE6 is associated with the transient visual disturbances reported with some PDE5 inhibitors. Vardenafil shows considerably lower potency against other PDE isozymes, such as PDE1 and PDE11, and is largely inactive against PDE2, PDE3, and PDE4 at therapeutic concentrations.
The major circulating metabolite of Vardenafil, M1 (N-desethylvardenafil), demonstrates a phosphodiesterase selectivity profile that is similar to the parent compound. However, its potency against PDE5 is significantly reduced, being approximately 28% that of Vardenafil. This suggests that the N-desethylation of the piperazine moiety reduces the inhibitory activity of the molecule. While direct data for this compound is not available, the information on the M1 metabolite provides a valuable reference for understanding how metabolic transformation can impact the potency and selectivity of Vardenafil.
Conclusion
Vardenafil is a potent and selective inhibitor of PDE5. Its primary active metabolite, M1 (N-desethylvardenafil), retains a similar selectivity profile but with reduced potency. The lack of specific data for this compound highlights an area for future research to fully characterize the pharmacological profile of all major Vardenafil metabolites. The experimental protocols described provide a framework for conducting such investigations to elucidate the selectivity and potential off-target effects of novel compounds.
References
A Comparative In Vivo Pharmacokinetic Analysis of Vardenafil and its N-Desethyl Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo pharmacokinetics of the phosphodiesterase type 5 (PDE5) inhibitor, Vardenafil, and its primary active metabolite, Vardenafil N-oxide (more accurately identified as N-desethylvardenafil or M1). The following sections detail the experimental protocols for pharmacokinetic analysis and present a summary of key quantitative data to facilitate a clear comparison of the two compounds.
Pharmacokinetic Profiles of Vardenafil and N-desethylvardenafil
Vardenafil is rapidly absorbed following oral administration, with its major circulating metabolite being N-desethylvardenafil (M1). This metabolite is formed through the N-deethylation of the piperazine moiety of the parent drug. While Vardenafil is the primary active compound, M1 also exhibits inhibitory activity against PDE5, albeit at a lower potency. The plasma concentration of M1 is approximately 26% of that of Vardenafil, and both compounds share a similar terminal half-life of about 4-5 hours.[1]
A study in healthy Korean volunteers provides a direct comparison of the key pharmacokinetic parameters for both Vardenafil and N-desethylvardenafil after single oral doses of 5 mg, 10 mg, and 20 mg.
| Parameter | Compound | 5 mg Dose (Mean ± SD) | 10 mg Dose (Mean ± SD) | 20 mg Dose (Mean ± SD) |
| Cmax (µg/L) | Vardenafil | 10.21 ± 3.68 | 19.79 ± 12.13 | 53.16 ± 37.01 |
| N-desethylvardenafil | 1.83 ± 0.58 | 3.52 ± 1.83 | 9.06 ± 5.08 | |
| Tmax (h) | Vardenafil | 0.5 - 1.0 (median) | 0.5 - 1.0 (median) | 0.5 - 1.0 (median) |
| N-desethylvardenafil | 0.5 (median) | 0.626 (median) | 0.75 (median) | |
| AUClast (µg·h/L) | Vardenafil | 18.08 ± 7.44 | 38.61 ± 21.04 | 110.05 ± 69.65 |
| N-desethylvardenafil | 7.63 ± 2.68 | 15.02 ± 8.16 | 39.88 ± 23.33 |
Data sourced from Kim et al. (2012). Cmax = Maximum plasma concentration; Tmax = Time to reach maximum plasma concentration; AUClast = Area under the plasma concentration-time curve from time zero to the last measurable concentration.[1]
Experimental Protocols
The following outlines a typical experimental protocol for an in vivo pharmacokinetic study of Vardenafil and its metabolite in human subjects, based on the study by Kim et al. (2012).
Study Design: A randomized, double-blind, placebo-controlled, single-dose, dose-escalation study.
Subjects: Healthy male volunteers. For the referenced study, 30 subjects were enrolled and divided into three dose groups (5 mg, 10 mg, and 20 mg), with 10 subjects in each group (8 receiving the active drug and 2 receiving a placebo).
Drug Administration: A single oral dose of Vardenafil (or placebo) is administered to the subjects.
Blood Sampling: Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile of both Vardenafil and N-desethylvardenafil. In the reference study, blood samples were collected for up to 48 hours post-dose.
Sample Analysis:
-
Plasma Separation: Blood samples are centrifuged to separate the plasma.
-
Extraction: Vardenafil and N-desethylvardenafil are extracted from the plasma samples.
-
Quantification: The concentrations of both the parent drug and its metabolite are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
Visualizing the Process
To better understand the experimental workflow and the metabolic transformation of Vardenafil, the following diagrams are provided.
Caption: Experimental workflow for a clinical pharmacokinetic study of Vardenafil.
References
Confirming the Identity of Vardenafil N-oxide: A Spectroscopic Comparison Guide
For researchers and professionals in drug development and quality control, unequivocally identifying active pharmaceutical ingredients (APIs) and their related substances is paramount. Vardenafil N-oxide, a known impurity and metabolite of the phosphodiesterase type 5 (PDE5) inhibitor Vardenafil, presents a common analytical challenge.[1] This guide provides a comprehensive comparison of Vardenafil and this compound using key spectroscopic techniques, supported by experimental data to facilitate accurate identification.
The primary structural difference between Vardenafil and its N-oxide derivative is the presence of an additional oxygen atom on one of the nitrogen atoms of the ethylpiperazine moiety. This seemingly minor alteration leads to distinct and measurable differences in their spectroscopic profiles.
Chemical Structures
-
Vardenafil: C₂₃H₃₂N₆O₄S, Molecular Weight: 488.60 g/mol [2]
-
This compound: C₂₃H₃₂N₆O₅S, Molecular Weight: 504.60 g/mol [3][4]
The addition of the oxygen atom in this compound results in a mass increase of 16 atomic mass units, a key differentiator in mass spectrometry.
Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from Mass Spectrometry, ¹³C NMR, ¹H NMR, and IR spectroscopy, highlighting the key distinctions for identifying this compound.
Table 1: Mass Spectrometry Data
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) |
| Vardenafil | C₂₃H₃₂N₆O₄S | 488.60[2] | 489.22 | 376.0, 377.1, 312, 299, 284, 151 |
| This compound | C₂₃H₃₂N₆O₅S | 504.60 | 505.22 | Fragmentation will differ due to the N-oxide group, often showing a loss of oxygen (-16 Da) or hydroxyl (-17 Da). |
Table 2: ¹³C NMR Spectral Data (Predicted Shifts in DMSO-d₆)
| Carbon Atom (Piperazine Ring) | Vardenafil (Expected δ ppm) | This compound (Expected δ ppm) | Expected Shift Difference (Δδ) |
| C (adjacent to N-oxide) | ~45-55 | ~60-70 | Downfield shift of ~15-20 ppm |
| C (beta to N-oxide) | ~50-55 | ~50-55 | Minimal to slight downfield shift |
| C (ethyl group CH₂) | ~45-50 | ~55-65 | Downfield shift of ~10-15 ppm |
Note: Specific chemical shifts can vary based on solvent and experimental conditions. The key identifier is the significant downfield shift of the carbon atoms directly attached to the oxidized nitrogen.
Table 3: ¹H NMR Spectral Data (Predicted Shifts in DMSO-d₆)
| Proton (Piperazine Ring) | Vardenafil (Expected δ ppm) | This compound (Expected δ ppm) | Expected Shift Difference (Δδ) |
| H (adjacent to N-oxide) | ~2.5-3.5 | ~3.5-4.5 | Downfield shift of ~1.0 ppm |
| H (ethyl group CH₂) | ~2.4 | ~3.0-3.5 | Downfield shift of ~0.6-1.1 ppm |
Note: The electron-withdrawing effect of the N-oxide group deshields the adjacent protons, causing them to resonate at a lower field (higher ppm value).
Table 4: IR Spectroscopy Data
| Functional Group | Vardenafil (Wavenumber, cm⁻¹) | This compound (Wavenumber, cm⁻¹) |
| N-H Stretch | ~3420 | ~3420 |
| C=O Stretch | ~1724 | ~1724 |
| C=C, C=N Aromatic Stretch | ~1600 | ~1600 |
| N-O Stretch | Not Present | ~1200-1300 (characteristic stretch) |
| S=O Stretch (Sulfonyl) | ~1170 & ~1330 | ~1170 & ~1330 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
1. Mass Spectrometry (LC-MS/MS)
-
Instrumentation: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument coupled with a liquid chromatography system (UPLC/HPLC).
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) methanol or acetonitrile.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan for molecular ion identification and tandem MS (MS/MS) for fragmentation analysis. The collision energy for MS/MS should be optimized to generate characteristic fragment ions.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30 or zg90).
-
Relaxation Delay (D1): 5-30 seconds for quantitative analysis to ensure full relaxation.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
-
3. Infrared (IR) Spectroscopy
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of an unknown sample suspected to be this compound.
Caption: Experimental workflow for the identification of this compound.
By systematically applying these spectroscopic techniques and comparing the resulting data against the reference values provided, researchers can confidently and accurately confirm the identity of this compound, distinguishing it from the parent Vardenafil compound.
References
Navigating the Analytical Maze: A Comparative Guide to Inter-Laboratory Validation of a Vardenafil N-oxide Analytical Method
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of drug metabolites is a cornerstone of pharmacokinetic and drug metabolism studies. Vardenafil N-oxide, a metabolite of the phosphodiesterase type 5 (PDE5) inhibitor Vardenafil, requires a validated analytical method to ensure data integrity and consistency across different laboratories. This guide provides a framework for the inter-laboratory validation of a this compound analytical method, offering a comparative overview of potential analytical techniques and the requisite performance characteristics based on established methods for the parent drug, Vardenafil.
Comparative Performance of Analytical Methods for Vardenafil
The following table summarizes the performance of various analytical methods for the determination of Vardenafil, offering a comparative landscape for establishing acceptance criteria for a this compound method validation.
| Analytical Method | Matrix | Linearity Range | Accuracy/Recovery (%) | Precision (%RSD) | LOD | LOQ |
| RP-HPLC-UV | Bulk Drug | 40 - 140 ppm | 99.20 - 100.43%[1] | < 2%[1] | 0.01 µg/mL[2] | 0.03 µg/mL[2] |
| RP-HPLC-UV | Pharmaceutical Formulation | 10 - 1000 µg/mL | 103 - 107% | 0.45% | 0.10 µg/mL | 0.31 µg/mL |
| HPLC-MS | Rat Urine | 7 - 500 ng/mL | Not Reported | Intra-day & Inter-day data available[3] | 5 ng/mL | 7 ng/mL |
| LC-MS/MS | Human Plasma | 0.2 - 100 ng/mL | Within 12.7% of nominal | < 5.4% | Not Reported | 0.2 ng/mL |
| LC-MS/MS | Rabbit Plasma | 0.5 - 60 ng/mL | 89.3 - 105.3% | Intra-assay: 1.17 - 9.17% Inter-assay: 1.31 - 5.86% | 0.2 ng/mL | 0.5 ng/mL |
| UPLC-MS/MS | Pharmaceutical Products | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Experimental Protocols for a Proposed LC-MS/MS Method
An LC-MS/MS method is proposed for the quantification of this compound in biological matrices such as human plasma, owing to its high sensitivity and specificity.
Sample Preparation (Protein Precipitation)
A simple protein precipitation method is often employed for the extraction of analytes from plasma.
-
To 100 µL of plasma sample, add an appropriate volume of an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography Conditions
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is a suitable choice.
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly used.
-
Flow Rate: A flow rate of 0.4 mL/min is typical for such columns.
-
Column Temperature: Maintained at 40°C.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally effective for Vardenafil and its metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) should be used for quantification. The precursor ion (Q1) would be the protonated molecular ion of this compound, and the product ion (Q3) would be a specific fragment ion generated through collision-induced dissociation. Specific mass transitions for this compound would need to be determined through infusion experiments. For Vardenafil, a common transition is m/z 489.3 → 312.2.
Inter-Laboratory Validation Workflow
An inter-laboratory validation study is crucial to assess the reproducibility and robustness of an analytical method when used by different laboratories.
Caption: Workflow of an inter-laboratory validation study.
Logical Relationships of Validation Parameters
The validation of a bioanalytical method involves the assessment of several key parameters that are logically interconnected.
Caption: Logical relationships of analytical method validation parameters.
References
A Comparative Toxicological Assessment of Vardenafil and its N-oxide Metabolite: A Proposed Framework for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicological profiles of the phosphodiesterase-5 (PDE5) inhibitor, vardenafil, and its N-oxide metabolite. While extensive toxicological data is available for the parent compound, vardenafil, public domain data on the toxicity of its N-oxide metabolite is currently lacking. This document summarizes the known toxicity of vardenafil and proposes a comprehensive experimental framework for a head-to-head comparative study, complete with detailed methodologies for key toxicological assays.
Executive Summary of Toxicological Data
The following tables summarize the available and proposed toxicological data for vardenafil and its N-oxide metabolite. Data for vardenafil is derived from preclinical studies submitted for regulatory approval.[1] The data for the N-oxide metabolite is hypothetical and represents the endpoints that would be assessed in the proposed comparative study.
Table 1: Acute and In Vitro Toxicity Data
| Parameter | Vardenafil | Vardenafil N-oxide |
| Acute Oral LD50 (Rat) | 190 mg/kg (female) | Data not available |
| Acute Oral LD50 (Mouse) | 2000 mg/kg[1] | Data not available |
| In Vitro Cytotoxicity (HepG2 cells, IC50) | Data not available in summary documents | To be determined |
| In Vitro Cytotoxicity (Primary Hepatocytes, IC50) | Data not available in summary documents | To be determined |
Table 2: Genotoxicity Profile
| Assay | Vardenafil | This compound |
| Bacterial Reverse Mutation Assay (Ames Test) | Negative[1][2] | To be determined |
| In Vitro Chromosomal Aberration Test (CHO cells) | Negative | To be determined |
| In Vivo Mouse Micronucleus Test | Negative | To be determined |
Vardenafil Metabolism and Proposed Toxicological Evaluation Workflow
The metabolic fate of a drug is critical to understanding its overall toxicity profile, as metabolites may be more or less active and/or toxic than the parent compound. Vardenafil is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor. The main circulating metabolite is M1, the N-desethylated product. The formation of the N-oxide metabolite is another potential metabolic pathway.
To address the gap in toxicological data for the N-oxide metabolite, a structured experimental workflow is proposed. This workflow encompasses a tiered approach, starting with in vitro assays to assess cytotoxicity and genotoxicity, followed by in vivo studies if warranted by the initial findings.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments proposed for the comparative toxicity assessment. These protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Objective: To assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
-
Cell Lines: Human hepatoma (HepG2) cells and primary human hepatocytes.
-
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 104 cells/well and allow to adhere for 24 hours.
-
Treat cells with various concentrations of vardenafil and this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24 and 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability) for each compound.
2. Lactate Dehydrogenase (LDH) Release Assay
-
Objective: To quantify cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.
-
Cell Lines: Human hepatoma (HepG2) cells and primary human hepatocytes.
-
Procedure:
-
Follow the same cell seeding and treatment protocol as the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Determine LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves the conversion of a tetrazolium salt into a colored formazan product.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Include controls for maximum LDH release (by lysing untreated cells) and background LDH in the culture medium.
-
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of the maximum LDH release control.
Genotoxicity Assays
1. Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
-
Objective: To assess the mutagenic potential of the compounds by their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.
-
Strains: A minimum of five strains, including TA98, TA100, TA1535, TA1537, and WP2 uvrA (pKM101).
-
Procedure:
-
Perform the assay with and without a metabolic activation system (S9 fraction from induced rat liver).
-
Expose the bacterial strains to at least five different concentrations of vardenafil and this compound.
-
Use both the plate incorporation and pre-incubation methods.
-
Include appropriate vehicle and positive controls.
-
After incubation for 48-72 hours, count the number of revertant colonies.
-
-
Data Analysis: A compound is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
2. In Vitro Mammalian Chromosomal Aberration Test - OECD 473
-
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
-
Procedure:
-
Culture the cells and expose them to at least three concentrations of vardenafil and this compound for a short (e.g., 3-6 hours) and a long (e.g., 24 hours) duration.
-
Conduct the assay with and without a metabolic activation system (S9 fraction).
-
After treatment, add a metaphase-arresting substance (e.g., colcemid).
-
Harvest the cells, prepare metaphase spreads on microscope slides, and stain them.
-
Analyze at least 200 metaphases per concentration for chromosomal aberrations.
-
-
Data Analysis: A compound is considered clastogenic if it produces a concentration-dependent and statistically significant increase in the number of cells with chromosomal aberrations.
3. In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
-
Objective: To determine if the compounds induce chromosomal damage or damage to the mitotic apparatus in the bone marrow of rodents.
-
Species: Mice or rats.
-
Procedure:
-
Administer vardenafil and this compound to the animals, typically via oral gavage, at three different dose levels. The highest dose should be close to the maximum tolerated dose.
-
Include a vehicle control and a positive control group.
-
Collect bone marrow or peripheral blood at 24 and 48 hours after the final administration.
-
Prepare slides and stain to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes.
-
Score at least 4000 polychromatic erythrocytes per animal for the presence of micronuclei.
-
-
Data Analysis: A compound is considered genotoxic if it causes a statistically significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes.
Conclusion
The provided toxicological data for vardenafil indicates a low potential for genotoxicity. However, the absence of data for its N-oxide metabolite represents a significant knowledge gap. The experimental framework outlined in this guide provides a robust and systematic approach for researchers to conduct a comprehensive comparative toxicity assessment. The results of such a study would be invaluable for a complete understanding of the safety profile of vardenafil and its metabolites, contributing to the overall body of knowledge for this class of compounds.
References
Safety Operating Guide
Safeguarding Laboratory and Environmental Health: Proper Disposal of Vardenafil N-oxide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring personnel safety and environmental protection. Vardenafil N-oxide, as a pharmacologically active substance, necessitates strict adherence to established disposal protocols to mitigate the risks of environmental contamination and potential harm. This document provides essential, step-by-step guidance for the proper disposal of this compound in a laboratory setting, in alignment with general regulatory guidelines and safety best practices.
Core Safety and Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.[1][2] It is critical to prevent this chemical from entering drains, sewer systems, or water courses.[1][2] Improper disposal can lead to the contamination of water supplies and soil, posing a risk to wildlife and human health.
Step-by-Step Disposal Protocol
-
Personal Protective Equipment (PPE): Before handling this compound for disposal, it is imperative to wear appropriate PPE. This includes safety goggles with side-shields, chemical-impermeable gloves, and a laboratory coat. In situations where dust formation is possible or exposure limits may be exceeded, a full-face respirator should be utilized.
-
Waste Collection: All waste containing this compound, including expired compounds, contaminated materials (e.g., weighing paper, gloves, and other disposable labware), should be collected in a designated, properly labeled, and securely sealed hazardous waste container.
-
Containment of Spills: In the event of a spill, measures should be taken to avoid the generation of dust. Use spark-proof tools and explosion-proof equipment for the cleanup process. The spilled material should be carefully collected and placed into a suitable, closed container for disposal.
-
Labeling and Storage: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound." It should be stored in a designated, secure area, away from incompatible materials, until it is collected by a licensed waste disposal company. The storage area should be cool and well-ventilated.
-
Professional Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and certified hazardous waste management company. These companies are equipped to handle and dispose of pharmaceutical waste in compliance with all federal, state, and local regulations.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Many states have their own, often more stringent, regulations. Therefore, it is crucial to consult and adhere to your institution's specific safety protocols and local regulatory requirements.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Acute Toxicity (Oral LD50, Rat) for Vardenafil Hydrochloride | 190 mg/kg | |
| Physical State | Solid | |
| Storage Temperature | Recommended -20°C | |
| Disposal Method | Approved waste disposal plant |
Experimental Protocols
Specific experimental protocols for the disposal of this compound are not published. The standard and accepted procedure is to follow the operational guidelines for hazardous chemical waste, as outlined above, and to employ a professional hazardous waste disposal service.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Caption: Decision workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
